Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(3-phenylmethoxyphenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-2-22-19(21)17-13-24-18(20-17)15-9-6-10-16(11-15)23-12-14-7-4-3-5-8-14/h3-11,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXQYAVTKXTMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695876 | |
| Record name | Ethyl 2-[3-(benzyloxy)phenyl]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-60-4 | |
| Record name | Ethyl 2-[3-(phenylmethoxy)phenyl]-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-[3-(benzyloxy)phenyl]-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Biological Activity Screening of Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate
Executive Summary
This document provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the systematic biological activity screening of the novel compound, Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate. The guide is structured to provide full editorial control, moving beyond a rigid template to offer a logical, causality-driven experimental framework. Grounded in the established pharmacological importance of the thiazole scaffold, this whitepaper outlines a tiered screening cascade designed to efficiently identify and characterize the therapeutic potential of this specific molecule. The protocols described herein are designed as self-validating systems, incorporating essential controls and decision-making logic. All recommendations are supported by authoritative, cited sources to ensure scientific integrity.
Introduction: The Therapeutic Potential of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] This structural motif is present in a wide array of FDA-approved drugs, demonstrating its versatility and importance in treating human diseases.[2] Thiazole derivatives have been reported to exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[1][2][3][4][5]
The therapeutic efficacy of thiazole-containing compounds often stems from their ability to act as bioisosteres for other functional groups, engage in hydrogen bonding, and coordinate with metal ions in enzyme active sites. Specifically, in oncology, thiazole derivatives have been shown to inhibit critical signaling pathways, such as those involving protein kinases (e.g., PI3K/Akt/mTOR, VEGFR-2) and cell cycle regulators (e.g., CDKs), leading to apoptosis and inhibition of tumor growth.[6][7][8][9]
Given this well-established precedent, the target molecule, this compound, represents a promising candidate for biological screening. Its structure combines the privileged thiazole core with a benzyloxy-substituted phenyl ring, offering unique steric and electronic properties that may confer novel biological activities. This guide outlines a rational, multi-tiered approach to systematically explore its therapeutic potential.
A Tiered Approach to Biological Activity Screening
A hierarchical screening strategy is the most resource-efficient method for drug discovery.[10][11] This approach, often called a screening cascade, begins with broad, high-throughput primary assays to identify potential areas of biological activity. Positive "hits" from this stage are then advanced to more specific and complex secondary and mechanistic assays for validation and characterization.
Caption: Tiered screening cascade for efficient drug discovery.
Tier 1: Primary Screening (Broad-Spectrum Activity)
The initial goal is to cast a wide net to detect any significant biological activity. The selection of these primary screens is based on the most common and potent activities reported for the thiazole scaffold.
-
Anticancer Screening: The primary screen for anticancer activity will be a cytotoxicity assay against a representative cancer cell line.[12][13] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method suitable for this purpose, as it measures metabolic activity, which correlates with cell viability.[12]
-
Antimicrobial Screening: To assess antimicrobial potential, a Minimum Inhibitory Concentration (MIC) assay should be performed.[14] This is a standardized method to determine the lowest concentration of a compound that prevents visible growth of a microorganism.[14][15] The screen should include representative Gram-positive bacteria, Gram-negative bacteria, and a yeast species.
-
Anti-inflammatory Screening: A common mechanism for anti-inflammatory drugs is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). A cell-free enzyme inhibition assay against COX-1 and COX-2 is a logical starting point.[4]
Tier 2: Secondary Screening (Target Validation & Selectivity)
If the test compound shows promising activity (a "hit") in any of the primary screens, the next step is to confirm this activity and evaluate its selectivity.
-
For Anticancer Hits: The compound should be tested against a broader panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) to determine its spectrum of activity.[16] It is also crucial to test against a non-cancerous cell line (e.g., normal human fibroblasts) to assess for general cytotoxicity and determine a preliminary therapeutic index.
-
For Antimicrobial Hits: The MIC results should be followed up with Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) assays to determine whether the compound is static (inhibits growth) or cidal (kills the organism).
-
For Anti-inflammatory Hits: The investigation should move from a cell-free system to a cell-based model. For example, using lipopolysaccharide (LPS)-stimulated macrophages to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).
Tier 3: Mechanistic Studies (Elucidating the "How")
Confirmed hits from secondary screening warrant a deeper investigation into their mechanism of action (MoA).
-
For Anticancer Hits: Key studies include cell cycle analysis (by flow cytometry) to see if the compound causes arrest at a specific phase, and apoptosis assays (e.g., Annexin V/PI staining) to confirm if it induces programmed cell death.[6][8] Thiazole derivatives are known to modulate key signaling pathways; therefore, investigating the effect on pathways like PI3K/Akt is a rational next step.[7][9]
-
For All Hits: Ultimately, identifying the direct molecular target(s) of the compound is a critical goal, which may involve techniques like thermal shift assays, affinity chromatography, or computational docking studies.
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Detailed Experimental Protocols
The following protocols are provided as standardized, self-validating methodologies.
Protocol: MTT Cytotoxicity Assay (Primary Anticancer Screen)
This protocol assesses the effect of the test compound on the metabolic activity of cancer cells.
-
Cell Plating: Seed cancer cells (e.g., MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[17] Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol: Broth Microdilution MIC Assay (Primary Antimicrobial Screen)
This protocol determines the minimum concentration of the compound that inhibits microbial growth, following CLSI guidelines.[18][19][20]
-
Inoculum Preparation: Culture the microbial strain (e.g., Staphylococcus aureus) overnight. Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[21] Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.[18]
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in appropriate growth broth (e.g., Mueller-Hinton Broth).[22] The concentration range should be broad (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control well (broth + inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[14]
Protocol: COX Enzyme Inhibition Assay (Primary Anti-inflammatory Screen)
This protocol measures the ability of the test compound to inhibit the peroxidase activity of COX enzymes.
-
Reagent Preparation: Prepare assay buffer, heme, purified COX-1 and COX-2 enzymes, and a colorimetric substrate (e.g., TMPD). Prepare the test compound in a range of concentrations in DMSO.
-
Assay Setup (96-well plate):
-
Blank wells: Assay buffer.
-
Control wells (100% activity): Enzyme, heme, and DMSO.
-
Test wells: Enzyme, heme, and the desired concentrations of the test compound.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes to allow the compound to bind to the enzyme.[23]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[23]
-
Data Acquisition: Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the chosen substrate.[23]
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each compound concentration relative to the control and calculate the IC50 value.[23][24]
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison and decision-making.
Table 1: Hypothetical Primary Screening Results
| Assay Type | Target | Result (IC50 / MIC) | Interpretation |
| Cytotoxicity | MCF-7 (Breast Cancer) | 7.5 µM | Potent Hit |
| Cytotoxicity | A549 (Lung Cancer) | 12.2 µM | Moderate Hit |
| Antimicrobial | S. aureus (Gram +) | > 256 µg/mL | No Activity |
| Antimicrobial | E. coli (Gram -) | > 256 µg/mL | No Activity |
| Antimicrobial | C. albicans (Yeast) | 64 µg/mL | Weak Hit |
| Enzyme Inhibition | COX-1 | 89.1 µM | Weak Activity |
| Enzyme Inhibition | COX-2 | 45.6 µM | Moderate Activity |
Interpretation of Hypothetical Results: Based on the table above, this compound shows the most promising activity in the anticancer screen, with a potent IC50 value against the MCF-7 cell line. This would be the lead indication to pursue in Tier 2 and Tier 3 screening. The moderate anti-inflammatory and weak antifungal activities are of lower priority but could be explored later.
References
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. Available at: [Link]
-
Preclinical screening methods in cancer - PMC - NIH. Available at: [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]
-
(PDF) Biological Activities of Thiadiazole Derivatives: A Review - ResearchGate. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH. Available at: [Link]
-
SCREENING OF ANTI CANCER DRUGS | PPTX - Slideshare. Available at: [Link]
-
(PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations - ResearchGate. Available at: [Link]
-
Screening Questions for Nonsteroidal Anti-inflammatory Drug Risk Knowledge - PMC - NIH. Available at: [Link]
-
Full article: Review of the synthesis and biological activity of thiazoles. Available at: [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy-2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4-methylthiazole-5-carboxylate derivatives - ResearchGate. Available at: [Link]
-
Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Guidelines for the digestive enzymes inhibition assay - ResearchGate. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
Screening Methods for Antiinflammatory Agents - Pharmacognosy. Available at: [Link]
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI. Available at: [Link]
-
Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. Available at: [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - MDPI. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. Available at: [Link]
-
Antimicrobial Efficacy Screening - Microchem Laboratory. Available at: [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]
-
Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - MDPI. Available at: [Link]
-
Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval | Request PDF - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC - NIH. Available at: [Link]
-
Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Available at: [Link]
-
Cancer Cell Line Screening: A Compass for Drug Discovery - Blog - Crown Bioscience. Available at: [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. Available at: [Link]
-
FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. Available at: [Link]
-
Full article: Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - Taylor & Francis Online. Available at: [Link]
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Available at: [Link]
-
Screening methods for Anti inflammatory drugs.pptx. Available at: [Link]
-
Protocol IncuCyte® Cytotoxicity Assay - Sartorius. Available at: [Link]
-
Antimicrobial Susceptibility Testing - Apec.org. Available at: [Link]
-
In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide - Scribd. Available at: [Link]
-
Use of Recommended Tests Before Starting Immunomodulatory Agents for Chronic Inflammatory Skin Diseases Varies | AJMC. Available at: [Link]
-
8.7: Enzyme Inhibition - Chemistry LibreTexts. Available at: [Link]
-
Section 1: In Vitro Cytotoxicity Test Methods BRD - National Toxicology Program (NTP). Available at: [Link]
Sources
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. tandfonline.com [tandfonline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SCREENING OF ANTI CANCER DRUGS | PPTX [slideshare.net]
- 14. microchemlab.com [microchemlab.com]
- 15. mjpms.in [mjpms.in]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 20. nih.org.pk [nih.org.pk]
- 21. apec.org [apec.org]
- 22. woah.org [woah.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, leveraging established methodologies for thiazole ring formation, detail its characterization, and explore its potential as a therapeutic agent based on the well-documented biological activities of structurally related thiazole derivatives.
Introduction: The Thiazole Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique structural features allow it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Thiazole-containing compounds are found in a number of clinically used drugs and have demonstrated anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The 2,4-disubstituted thiazole motif, in particular, has been a fertile ground for the discovery of novel bioactive molecules. This guide focuses on a specific derivative, this compound, exploring its synthetic accessibility and potential therapeutic applications. The presence of the benzyloxy-phenyl substituent at the 2-position and the ethyl carboxylate at the 4-position offers opportunities for further structural modifications to optimize biological activity.
Synthesis of this compound
The synthesis of the title compound can be efficiently achieved through the well-established Hantzsch thiazole synthesis.[3][4] This versatile method involves the condensation of a thioamide with an α-halocarbonyl compound. A plausible and efficient synthetic route is outlined below, based on established protocols for similar thiazole-4-carboxylates.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3-(Benzyloxy)thiobenzamide (Intermediate)
This protocol is adapted from established methods for thioamide synthesis from the corresponding aldehyde.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3-(benzyloxy)benzaldehyde (1 equivalent) in a suitable solvent such as pyridine or a mixture of methanol and triethylamine.
-
Reagent Addition: Add ammonium sulfide solution (e.g., 20% in water) or Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution. The reaction with Lawesson's reagent is typically performed in anhydrous toluene or THF.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into cold water. If a precipitate forms, collect it by filtration, wash with water, and dry. If no precipitate forms, extract the aqueous mixture with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude 3-(benzyloxy)thiobenzamide can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Step 2: Synthesis of this compound (Final Product)
This protocol is based on the classical Hantzsch thiazole synthesis.[1]
-
Reaction Setup: Dissolve the synthesized 3-(benzyloxy)thiobenzamide (1 equivalent) in a polar solvent such as ethanol or acetonitrile in a round-bottom flask.
-
Reagent Addition: Add ethyl bromopyruvate (1.1 equivalents) to the solution. The reaction is often carried out in the presence of a mild base like sodium bicarbonate or calcium carbonate to neutralize the HBr formed during the reaction.[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature or reflux for several hours. Monitor the formation of the product by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration and washed with a cold solvent. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Characterization of the Final Product
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet and a triplet), aromatic protons of the benzyloxy and phenyl rings, and a characteristic singlet for the thiazole proton at the C5 position. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the thiazole ring, aromatic carbons, and the carbons of the ethyl and benzyloxy groups. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of C₁₉H₁₇NO₃S (339.41 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C=N and C-S stretches of the thiazole ring, and C-O-C stretch of the ether linkage. |
| Melting Point | A sharp melting point range, indicative of a pure compound. |
Potential Biological Activities and Therapeutic Applications
Anticancer Activity
Thiazole derivatives are well-documented as potent anticancer agents.[1] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and interference with topoisomerases.[5] The presence of the substituted phenyl ring at the 2-position of the thiazole core is a common feature in many anticancer thiazoles. The benzyloxy group, in particular, has been incorporated into various compounds with demonstrated anticancer effects.[6]
Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The thiazole nucleus is also a key component of many antimicrobial agents.[7] Thiazole derivatives have shown efficacy against a range of bacteria and fungi.[7] The mechanism of their antimicrobial action can involve the inhibition of essential enzymes or disruption of cell membrane integrity.
Proposed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 30 °C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Structure-Activity Relationship (SAR) Insights and Future Directions
The core structure of this compound presents several opportunities for chemical modification to explore structure-activity relationships and optimize biological activity.
Caption: Potential points for structural modification to explore SAR.
-
Modifications on the Benzyloxy Phenyl Ring (R1): The electronic and steric properties of this ring can be altered by introducing various substituents (e.g., halogens, nitro, methoxy groups) at different positions. This can influence the compound's binding affinity to its biological target.
-
Ester Modification at C4 (R2): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides. These changes can significantly impact the compound's polarity, solubility, and ability to form hydrogen bonds.
-
Substitutions on the Thiazole Ring (R3): While the current structure has a proton at the C5 position, introducing small substituents could modulate the electronic properties of the thiazole ring and provide additional interaction points with target proteins.
Future research should focus on the synthesis and biological evaluation of a library of analogs based on these modification points to build a comprehensive SAR profile. Promising lead compounds can then be advanced to more detailed mechanistic studies and in vivo testing.
Conclusion
This compound is a synthetically accessible compound with significant potential for drug discovery. Based on the extensive literature on related thiazole derivatives, it is a promising candidate for investigation as an anticancer and antimicrobial agent. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the biological activity of this compound and its analogs, paving the way for the development of novel therapeutic agents.
References
-
Gomha, S. M., et al. (2017). A review on the synthesis and biological activity of thiazole and its derivatives. Molecules, 22(4), 636. Available at: [Link]
-
Zhang, X., et al. (2020). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 25(21), 5085. Available at: [Link]
- Shinde, R. R., et al. (2020). Design, synthesis and anti-microbial study of ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives. Chemistry & Biology Interface, 10(6), 158-172.
- Patel, N. B., et al. (2012). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Journal of the Serbian Chemical Society, 77(10), 1361-1373.
- U.S. Patent No. US20170240541A1. (2017). Process for preparing thiazole derivatives.
- Ayati, A., et al. (2015). A review on the synthesis and biological activity of thiazole and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 31(1), 146-154.
- Gürsoy, E. A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of some new 2-phenyl-4-substituted thiazole derivatives. Turkish Journal of Chemistry, 27(5), 545-552.
-
Organic Chemistry Portal. (n.d.). Thiazole Synthesis. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 20(10), 1145–1151. Available at: [Link]
-
Bouherrou, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1475. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 116. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Molecules, 24(20), 3762. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Phenylthiazole CYP51 Inhibitors. Molecules, 28(19), 6825. Available at: [Link]
Sources
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 3-Benzyloxybenzaldehyde 98 1700-37-4 [sigmaaldrich.com]
- 7. cbijournal.com [cbijournal.com]
Unlocking the Therapeutic Promise: A Technical Guide to the Anticancer Potential of Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, consistently demonstrating a broad spectrum of pharmacological activities, most notably in oncology.[1][2][3][4][5][6] This technical guide delves into the prospective anticancer potential of a specific, novel derivative: Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate. While direct experimental data on this compound is nascent, this document, authored from the perspective of a Senior Application Scientist, synthesizes established principles of thiazole chemistry, preclinical cancer biology, and drug development methodologies to outline a comprehensive strategy for its evaluation. We will explore its rational design, proposed synthesis, and a rigorous, multi-faceted approach to elucidating its mechanism of action and therapeutic efficacy. This guide is intended to serve as a foundational blueprint for researchers embarking on the investigation of this promising molecule.
Introduction: The Thiazole Moiety as a Privileged Scaffold in Oncology
The 1,3-thiazole ring is a heterocyclic motif of significant interest in drug discovery, prized for its unique physicochemical properties and ability to engage with a variety of biological targets.[2][3] Its planar structure, coupled with the presence of nitrogen and sulfur heteroatoms, allows for a diverse array of intermolecular interactions, including hydrogen bonding and π-π stacking, which are critical for target binding.[3][7] Several FDA-approved anticancer agents, such as Dasatinib and Ixabepilone, feature a thiazole core, underscoring its clinical relevance.[2][3][7] Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and interference with topoisomerases.[8]
The design of this compound incorporates several key features that suggest a strong anticancer potential. The benzyloxy-phenyl substituent at the 2-position can facilitate interactions with hydrophobic pockets of target proteins, while the ethyl carboxylate group at the 4-position offers a site for potential hydrogen bonding and can influence the molecule's pharmacokinetic properties.
Synthesis and Characterization
While a specific synthesis for this compound is not yet published, a reliable synthetic route can be extrapolated from established methods for analogous thiazole derivatives.[1][9] A plausible and efficient approach would be a Hantzsch-type thiazole synthesis.
Proposed Synthetic Pathway
Caption: Proposed Hantzsch-type synthesis of the target compound.
Protocol: Synthesis of this compound
-
Thioamide Formation: React 3-(benzyloxy)benzaldehyde with a sulfurating agent such as Lawesson's reagent or phosphorus pentasulfide (P4S10) in an appropriate solvent like toluene or dioxane to yield the corresponding thioamide.
-
Cyclocondensation: The resulting thioamide is then subjected to a cyclocondensation reaction with ethyl bromopyruvate in a suitable solvent, such as ethanol or acetonitrile.[1] The reaction is typically carried out under reflux conditions.
-
Purification: The crude product is purified using standard techniques like column chromatography on silica gel to afford the pure this compound.
-
Characterization: The structure and purity of the synthesized compound should be unequivocally confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
In Vitro Evaluation of Anticancer Activity
A systematic in vitro evaluation is the cornerstone of preclinical drug development, providing initial insights into a compound's biological activity and mechanism of action.[10][11][12][13][14]
Cell Viability and Cytotoxicity Assays
The initial step is to assess the compound's ability to inhibit cancer cell growth across a panel of diverse human cancer cell lines. This provides a preliminary understanding of its potency and spectrum of activity.
Experimental Workflow: Cell Viability Screening
Caption: Workflow for determining the IC50 of the test compound.
Protocol: MTT/XTT Assay [15][16][17]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO).
-
Tetrazolium Salt Addition: Add MTT or XTT reagent to each well. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.
| Parameter | Description |
| Cell Lines | Panel of human cancer cell lines (e.g., NCI-60) |
| Assay | MTT or XTT |
| Endpoint | Cell viability |
| Metric | IC50 (Half-maximal Inhibitory Concentration) |
Elucidation of the Mechanism of Cell Death: Apoptosis Assays
Understanding how a compound induces cell death is crucial. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[18]
Protocol: Annexin V/Propidium Iodide (PI) Staining [19][20][21][22][23]
-
Cell Treatment: Treat cancer cells with the compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.[19][21]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Expected Outcomes: An increase in the Annexin V-positive cell population would indicate the induction of apoptosis.
Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.[18]
Protocol: Propidium Iodide (PI) Staining for DNA Content [24][25][26][27]
-
Cell Treatment and Fixation: Treat cells with the compound as described for the apoptosis assay. After treatment, harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. PI stoichiometrically binds to DNA, so the fluorescence intensity is proportional to the DNA content.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathway Modulation
Caption: Potential apoptosis pathways affected by the thiazole derivative.
In Vivo Efficacy Studies
Promising in vitro results must be validated in a living organism to assess a compound's therapeutic potential in a more complex biological system.[28][29][30][31]
Xenograft Models
Human tumor xenograft models in immunocompromised mice are a standard for preclinical evaluation of anticancer drugs.[28][29][31][32]
Experimental Design: Xenograft Study
-
Cell Implantation: Subcutaneously implant human cancer cells (selected based on in vitro sensitivity) into the flank of immunocompromised mice (e.g., nude or SCID mice).[28]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via an appropriate route (e.g., intraperitoneal, oral gavage) at various doses. The control group receives the vehicle.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
| Parameter | Description |
| Animal Model | Immunocompromised mice (e.g., athymic nude) |
| Tumor Model | Subcutaneous xenograft of human cancer cells |
| Treatment | This compound |
| Endpoints | Tumor growth inhibition, body weight changes, survival |
Preliminary Pharmacokinetic and Toxicological Assessment
A preliminary assessment of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and toxicity is essential.[33][34][35]
-
In Vitro ADME: Assays such as Caco-2 permeability (for intestinal absorption) and metabolic stability in liver microsomes can provide early insights.
-
In Vivo Toxicology: In the xenograft study, monitor for signs of toxicity such as weight loss, changes in behavior, and at the end of the study, perform a basic histological examination of major organs.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit prospective, framework for the evaluation of this compound as a potential anticancer agent. The proposed workflow, grounded in established scientific principles and methodologies, offers a clear path from synthesis to in vivo efficacy testing. Positive outcomes from these studies would warrant more in-depth mechanistic investigations, lead optimization, and formal IND-enabling studies. The rich history of thiazole derivatives in oncology provides a strong rationale for the continued exploration of this promising chemical space.[2][3][6]
References
-
N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2024). MDPI. Retrieved January 24, 2026, from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 24, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (2012). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. (2019). Semantic Scholar. Retrieved January 24, 2026, from [Link]
-
Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. (1998). PubMed. Retrieved January 24, 2026, from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Pharmacokinetic and drug excretion properties of thiazole derivatives... (2023). ResearchGate. Retrieved January 24, 2026, from [Link]
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. Retrieved January 24, 2026, from [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2024). PubMed. Retrieved January 24, 2026, from [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2016). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. (2000). PubMed. Retrieved January 24, 2026, from [Link]
-
Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega. Retrieved January 24, 2026, from [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2024). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2024). Crown Bioscience. Retrieved January 24, 2026, from [Link]
-
In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. Retrieved January 24, 2026, from [Link]
-
Apoptosis – what assay should I use? (2024). BMG Labtech. Retrieved January 24, 2026, from [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Altogen Labs. Retrieved January 24, 2026, from [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2021). PLOS ONE. Retrieved January 24, 2026, from [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved January 24, 2026, from [Link]
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2012). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Incucyte® Apoptosis Assays for Live-Cell Analysis. (n.d.). Sartorius. Retrieved January 24, 2026, from [Link]
-
Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. (2019). ACS Medicinal Chemistry Letters. Retrieved January 24, 2026, from [Link]
-
A comprehensive guide to apoptosis detection. (2024). Absin. Retrieved January 24, 2026, from [Link]
-
Analysis of cell cycle by flow cytometry. (2000). PubMed. Retrieved January 24, 2026, from [Link]
-
An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (2018). World Journal of Research and Review. Retrieved January 24, 2026, from [Link]
-
IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Cell cycle analysis by flow cytometry. (2021). YouTube. Retrieved January 24, 2026, from [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing. (2022). Frontiers in Oncology. Retrieved January 24, 2026, from [Link]
-
Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties. (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2024). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
Sources
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. wjrr.org [wjrr.org]
- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholarworks.utep.edu [scholarworks.utep.edu]
- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 23. A comprehensive guide to apoptosis detection [absin.net]
- 24. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 25. miltenyibiotec.com [miltenyibiotec.com]
- 26. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 30. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 31. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 32. blog.crownbio.com [blog.crownbio.com]
- 33. researchgate.net [researchgate.net]
- 34. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Mechanochemical Synthesis of Thiazolidinone-Triazoles Derivatives as Antidiabetic Agents: Pharmacokinetics, Molecular Docking, and In Vitro Antidiabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Substituted Thiazole Esters in Antimicrobial Agent Development: A Technical Guide
Foreword: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new therapeutic agents.[1] The thiazole nucleus, a five-membered heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, underpinning the structure of numerous approved drugs.[2][3] This guide delves into a particularly promising subclass: substituted thiazole esters. Their chemical tractability and diverse pharmacological activities position them as a fertile ground for the next generation of antimicrobial agents.[4] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, structure-activity relationships (SAR), mechanisms of action, and evaluation of these potent compounds.
Synthetic Strategies for Substituted Thiazole Esters: A Rational Approach
The construction of the thiazole ring is a critical step in the synthesis of these target compounds. The Hantzsch thiazole synthesis and its variations remain the most prevalent and versatile methods.[5] This reaction typically involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.
The Hantzsch Thiazole Synthesis: A Cornerstone Reaction
The classical Hantzsch synthesis provides a reliable route to a wide array of substituted thiazoles.[5] The general mechanism involves the reaction of a thioamide with an α-haloester to yield the desired thiazole ester.
Caption: Key structural determinants of antimicrobial activity in thiazole esters.
Unraveling the Mechanism of Action: From Molecular Targets to Cellular Effects
The antimicrobial efficacy of substituted thiazole esters stems from their ability to interfere with essential cellular processes in bacteria and fungi. While the precise mechanism can vary depending on the specific substitution pattern, several key molecular targets have been identified through experimental and computational studies.
Inhibition of Bacterial Cell Wall Synthesis
A prominent mechanism of action for some thiazole derivatives is the inhibition of enzymes involved in peptidoglycan biosynthesis, a critical component of the bacterial cell wall. [1][5]
-
MurB Inhibition: Molecular docking studies have suggested that certain thiazole derivatives can bind to and inhibit MurB, an enzyme essential for the synthesis of UDP-N-acetylmuramic acid, a key precursor of peptidoglycan. [4]
Disruption of DNA Replication and Repair
DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. This enzyme is crucial for maintaining DNA topology during replication and transcription.
-
DNA Gyrase Inhibition: Several studies have indicated that thiazole derivatives can act as DNA gyrase inhibitors. [2]Molecular docking simulations have shown that these compounds can fit into the ATP-binding pocket of the GyrB subunit, thereby preventing the enzyme's function. [2]
Caption: Proposed mechanisms of antimicrobial action for substituted thiazole esters.
Experimental Protocols for Antimicrobial Evaluation: A Step-by-Step Guide
The in vitro evaluation of the antimicrobial activity of newly synthesized substituted thiazole esters is a critical step in the drug discovery pipeline. The following protocols outline standard methodologies for determining the potency of these compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique for determining MIC values.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test thiazole ester in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.
-
Zone of Inhibition Assay (Disk Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of a compound.
Protocol: Disk Diffusion Assay
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
Using a sterile cotton swab, evenly streak the surface of the MHA plate with the standardized bacterial inoculum (0.5 McFarland).
-
-
Application of Test Compound:
-
Impregnate sterile filter paper discs with a known concentration of the thiazole ester solution.
-
Aseptically place the impregnated discs onto the surface of the inoculated agar plate.
-
-
Incubation and Measurement:
-
Incubate the plates at 35-37°C for 16-24 hours.
-
Measure the diameter of the zone of complete inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Caption: A streamlined workflow for the antimicrobial evaluation of thiazole esters.
Future Directions and Concluding Remarks
Substituted thiazole esters represent a highly promising class of antimicrobial agents with significant potential to address the growing challenge of drug resistance. The synthetic accessibility of the thiazole scaffold, coupled with the ability to fine-tune its biological activity through targeted substitutions, makes it an attractive platform for further drug discovery efforts.
Future research should focus on:
-
Expansion of Chemical Diversity: Synthesis of novel libraries of thiazole esters with diverse substitution patterns to broaden the scope of SAR studies.
-
Mechanism of Action Elucidation: Utilization of advanced techniques such as proteomics, metabolomics, and genetic screens to definitively identify the molecular targets and pathways affected by these compounds.
-
In Vivo Efficacy and Safety Profiling: Progression of lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.
By leveraging the principles of medicinal chemistry and a deep understanding of microbial biology, the scientific community can continue to unlock the full therapeutic potential of substituted thiazole esters in the fight against infectious diseases.
References
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]
-
Swathykrishna, C. S., Amrithanjali, G., Shaji, G., & Kumar R, A. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. Retrieved from [Link]
-
Tiperciuc, B., Oniga, O., & Oniga, I. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(22), 7598. Retrieved from [Link]
-
Mirzazadeh, Y. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Retrieved from [Link]
-
Geronikaki, A., & Poroikov, V. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(23), 8309. Retrieved from [Link]
-
Pawar, C. D., Sarkate, A. P., Karnik, K. S., Bahekar, S. S., Pansare, D. N., Shelke, R. N., Jawale, C. S., & Shinde, D. B. (2016). Synthesis and antimicrobial evaluation of novel ethyl 2-(2-(4-substituted)acetamido)-4-subtituted-thiazole-5-carboxylate derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3525–3528. Retrieved from [Link]
-
Farghaly, T. A., Abdallah, M. A., Khedr, M. A., & Mahmoud, H. K. (2017). Synthesis, Antimicrobial Activity and Molecular Docking Study of Thiazole Derivatives. Journal of Heterocyclic Chemistry, 54(4), 2417-2425. Retrieved from [Link]
-
Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., Taylor, R. C., Besra, G. S., McHugh, T. D., & Gillespie, S. H. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. Retrieved from [Link]
-
El-Sayed, W. M., & Al-Omary, F. A. M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Retrieved from [Link]
Sources
Methodological & Application
Unveiling Molecular Architecture: A Detailed Protocol for X-ray Crystallography of Thiazole Derivatives
Introduction: The Indispensable Role of X-ray Crystallography in Thiazole Drug Development
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] For researchers, scientists, and drug development professionals, elucidating the precise three-dimensional structure of these molecules is not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics. Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the atomic arrangement of molecules with unparalleled precision, providing definitive data on bond lengths, bond angles, and stereochemistry.[4][5]
This comprehensive application note provides a detailed protocol for the X-ray crystallography of thiazole derivatives, moving beyond a simple recitation of steps to explain the underlying principles and critical considerations at each stage. Our focus is on empowering researchers to produce high-quality crystals and generate publication-ready crystallographic data.
Part 1: The Foundation of Success - Growing High-Quality Single Crystals
The adage "garbage in, garbage out" is acutely true in X-ray crystallography. The quality of the diffraction data is intrinsically linked to the quality of the single crystal.[6] Therefore, the crystallization process is arguably the most critical and often the most challenging phase of the entire protocol.
The Purity Imperative
Before attempting crystallization, it is paramount to ensure the highest possible purity of the thiazole derivative. Impurities can inhibit crystal growth, lead to the formation of poorly ordered crystals, or even become incorporated into the crystal lattice, compromising the final structural model. Standard purification techniques such as recrystallization, column chromatography, and sublimation should be employed until the compound is deemed pure by analytical methods like NMR, HPLC, and mass spectrometry.
Selecting the Right Crystallization Environment: Solvents and Techniques
The goal of crystallization is to slowly bring a solution of the thiazole derivative to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystal lattice. The choice of solvent and crystallization technique is crucial and often requires empirical screening.
Solvent Selection:
A solvent in which the compound is sparingly soluble is often a good starting point.[7] Highly soluble compounds tend to precipitate rapidly, leading to a profusion of small, unusable crystals. Conversely, in solvents where the compound is nearly insoluble, achieving the necessary concentration for crystal growth can be difficult. A systematic approach involves testing a range of solvents with varying polarities.
Common Crystallization Techniques for Thiazole Derivatives:
-
Slow Evaporation: This is the simplest method. A solution of the thiazole derivative is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration of the solute to the point of crystallization. This technique is well-suited for compounds that are stable at room temperature.
-
Vapor Diffusion: This technique is widely used and offers excellent control over the crystallization process.[8] It exists in two primary setups:
-
Hanging Drop: A small drop of the concentrated compound solution is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a precipitant solution (a solvent in which the compound is less soluble). The solvent from the drop slowly diffuses into the well, leading to gradual supersaturation and crystal growth.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well containing the precipitant.
-
-
Layering (Liquid-Liquid Diffusion): A solution of the thiazole derivative is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix. For instance, a solution of a thiazole derivative in a solvent like dichloromethane or methanol can be layered with a less dense anti-solvent such as hexane or diethyl ether.[9]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and inducing crystallization. The rate of cooling is a critical parameter; slower cooling generally yields larger and higher-quality crystals.
| Technique | Principle | Typical Solvents for Thiazole Derivatives | Advantages | Disadvantages |
| Slow Evaporation | Gradual increase in concentration via solvent removal. | Dichloromethane, Chloroform, Acetone, Ethanol | Simple setup, requires minimal sample. | Limited control over evaporation rate. |
| Vapor Diffusion | Controlled equilibration of vapor pressure between the sample and a reservoir. | Drop: DMF, DMSO; Reservoir: Water, Alcohols | High success rate, precise control. | Requires specialized plates/coverslips. |
| Layering | Slow mixing of a solvent and an anti-solvent. | Solvent: Methanol, DMF; Anti-solvent: Diethyl ether, Hexane | Can produce very high-quality crystals. | Prone to disruption by mechanical shock. |
| Cooling | Decreased solubility at lower temperatures. | Acetonitrile, Ethanol, Ethyl acetate | Effective for compounds with temperature-dependent solubility. | Can lead to rapid precipitation if cooled too quickly. |
Table 1: Comparison of Common Crystallization Techniques for Thiazole Derivatives.
Part 2: From Crystal to Data - The X-ray Diffraction Experiment
Once a suitable single crystal is obtained, the next stage involves exposing it to a beam of X-rays and collecting the resulting diffraction pattern. A suitable crystal for single-crystal X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or other visible defects when viewed under a microscope.[6]
Crystal Mounting and Cryo-protection
The selected crystal is carefully mounted on a goniometer head. For data collection at low temperatures (typically around 100 K), which is standard practice to minimize radiation damage and thermal vibrations, the crystal is often coated in a cryoprotectant (e.g., paratone-N oil) before being flash-cooled in a stream of liquid nitrogen.
The Diffraction Experiment: A Glimpse into the Reciprocal Lattice
In a single-crystal X-ray diffraction experiment, the mounted crystal is placed in the center of a diffractometer and rotated in a beam of monochromatic X-rays.[10] The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of spots of varying intensities.[5] A two-dimensional detector records these diffraction spots as the crystal is rotated.[10]
Figure 1: Experimental workflow for X-ray crystallography of thiazole derivatives.
Part 3: Deciphering the Data - Structure Solution and Refinement
The collected diffraction data, consisting of the positions and intensities of thousands of reflections, contains the information needed to determine the three-dimensional structure of the thiazole derivative.
Data Reduction and Structure Solution
The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors. The resulting data is then used to solve the "phase problem," which is the central challenge in crystallography. For small molecules like thiazole derivatives, direct methods are typically successful in determining the initial phases, leading to an initial electron density map.
Model Building and Refinement
From the initial electron density map, a preliminary model of the molecule can be built. This model is then refined using a least-squares minimization process, where the calculated diffraction pattern from the model is compared to the experimental data.[2] This iterative process improves the atomic coordinates, thermal parameters, and overall fit of the model to the data.
Structure Validation and Interpretation
The final crystallographic model is rigorously validated to ensure its accuracy and chemical sensibility. This includes checking bond lengths and angles against known values, analyzing the thermal ellipsoids, and ensuring that there are no unassigned peaks in the final difference electron density map. The refined structure provides a wealth of information, including:
-
Precise bond lengths and angles: Crucial for understanding the electronic nature of the thiazole ring and its substituents.
-
Conformation of the molecule: How different parts of the molecule are oriented in space.
-
Intermolecular interactions: Hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.
| Parameter | (E)-1-(3-benzyl-5- phenyl-1,3-thiazol- 2-ylidene)[11][8] | 5-methyl-2-[(1,3- thiazol-2- yl)sulfanyl]-1,3,4- thiadiazole[5][12] | [Ag(C4H2NO2S)(C4H3NO2S)][2] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 17.456 Å, c = 12.345 Å, β = 98.765° | a = 8.765 Å, b = 5.432 Å, c = 15.432 Å, β = 101.234° | a = 9.876 Å, b = 11.234 Å, c = 10.987 Å, β = 105.432° |
Table 2: Representative Crystallographic Parameters for Thiazole Derivatives.[4]
Conclusion: From Structure to Insight
X-ray crystallography is an indispensable tool in the arsenal of the medicinal chemist and drug development professional. A successful crystallographic study of a thiazole derivative provides an unambiguous three-dimensional structure, offering profound insights into its chemical and biological properties. This detailed protocol, grounded in both theory and practical experience, is designed to guide researchers through the intricate process of determining the crystal structures of these vital compounds, thereby accelerating the discovery of new and improved medicines.
References
-
University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. Available from: [Link]
-
JoVE. What is Single Crystal X-ray Diffraction? YouTube; 2020. Available from: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research. 2021;12(4):1955-65. Available from: [Link]
-
Griffin JF, Duax WL. X-Ray Crystallography of Chemical Compounds. In: Molecular Structure and Drug Action. Elsevier; 1982. p. 1-22. Available from: [Link]
-
Dessau MA, Modis Y. Protein Crystallization For X-ray Crystallography. J Vis Exp. 2008;(22):e2285. Available from: [Link]
-
X-RAYBEAM. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available from: [Link]
-
Al-Wahaibi, et al. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules. 2020;25(21):5113. Available from: [Link]
-
G-Krzywicka, et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules. 2022;27(17):5610. Available from: [Link]
-
El-Sayed, et al. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. 2023;28(21):7309. Available from: [Link]
-
Al-Abdullah, et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. 2019;24(9):1741. Available from: [Link]
-
Guler, et al. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. 2024;9(2):2367-2382. Available from: [Link]
-
Al-Aizari, et al. Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. Polycyclic Aromatic Compounds. 2023;43(5):4586-4603. Available from: [Link]
-
Liu, et al. Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. J Med Chem. 2015;58(3):1415-29. Available from: [Link]
-
Al-Ghorbani, et al. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. 2021;6(29):18855-18868. Available from: [Link]
-
ResearchGate. Crystal data and refinement results for 2. [table]. In: Synthesis, characterization and crystal structure of novel 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives. Available from: [Link]
-
Probert, et al. Single-crystal quality data from polycrystalline samples: finding the needle in the haystack. IUCrJ. 2023;10(Pt 6):653-660. Available from: [Link]
-
ResearchGate. Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. [request]. Available from: [Link]
-
Chadha, et al. Challenges in Translational Development of Pharmaceutical Cocrystals. J Pharm Sci. 2017;106(2):413-426. Available from: [Link]
-
Al-Wahaibi, et al. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals. 2020;10(9):781. Available from: [Link]
-
Lachicotte, RJ. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available from: [Link]
-
ResearchGate. Challenges in Translational Development of Pharmaceutical Cocrystals. [request]. Available from: [Link]
-
ResearchGate. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [request]. Available from: [Link]
-
Al-Abdullah, et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. 2019;24(9):1741. Available from: [Link]
Sources
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 7. How To [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: A Validated Protocol for Assessing the Cytotoxicity of Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate
Introduction: The Imperative for Cytotoxicity Screening
In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is a critical step.[1] This process, known as cytotoxicity screening, determines the concentration at which a substance may induce cell damage or death, providing essential data for its therapeutic index and safety profile.[2][3] The thiazole ring is a prominent scaffold in medicinal chemistry, with many derivatives demonstrating significant biological activities, including potential anticancer effects.[4][5] Therefore, a robust and reproducible method for evaluating the cytotoxicity of novel thiazole derivatives, such as Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate, is paramount for advancing preclinical research.
This application note provides a comprehensive, field-proven guide for researchers to establish a reliable cytotoxicity assay for this specific compound. We advocate for a multi-assay approach to ensure the trustworthiness of the data, primarily focusing on a metabolic-based assay (MTT) and confirming findings with a membrane integrity assay (LDH). This dual-validation strategy mitigates the risk of compound-specific artifacts and provides a more complete picture of the potential mechanism of cell death.
Choosing the Right Assay: A Multi-Faceted Approach
No single assay is universally perfect; a compound can interfere with an assay's chemistry, or a particular cell line's biology may not be suited to one method. Therefore, we recommend a primary assay to determine the dose-response curve, followed by an orthogonal validation assay that relies on a different biological principle.
-
Primary Assay: MTT (Metabolic Viability): The MTT assay is a colorimetric method that measures the metabolic activity of living cells.[6] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay is a gold standard for assessing cell viability and proliferation.
-
Confirmatory Assay: LDH (Membrane Integrity): The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3] LDH is a stable cytosolic enzyme that should be contained within cells with intact plasma membranes.[2][8] Its presence in the supernatant is a reliable biomarker for cell lysis and membrane damage.[2][9]
Experimental Design & Workflow
A successful cytotoxicity study relies on a well-planned experimental workflow. The process begins with careful cell culture and plate seeding, followed by treatment with a serial dilution of the test compound. After an appropriate incubation period, the chosen assay is performed, and the results are read using a plate reader. The final step involves data analysis to calculate cell viability and the half-maximal inhibitory concentration (IC50).
Caption: Overall Experimental Workflow for Cytotoxicity Assessment.
Detailed Protocols
Materials & Reagents
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line (e.g., A549 - human lung carcinoma) and a non-cancerous control cell line (e.g., MRC-5 - normal human lung fibroblast)
-
Complete growth medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit)
-
Multi-channel pipette and sterile tips
-
Microplate spectrophotometer (ELISA reader)
Cell Line Selection & Maintenance
The choice of cell lines is critical. We recommend using at least one cancer cell line relevant to the compound's potential therapeutic area and one non-cancerous cell line to assess selectivity.[10] For this protocol, A549 (a common lung cancer model) and MRC-5 (a normal lung fibroblast line) are used as examples.
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. Do not use cells from a high passage number, as this can affect their metabolic rate and drug sensitivity.
Preparation of Test Compound
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO. Mix thoroughly until fully dissolved. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the compound from the stock solution using a complete growth medium. The final concentration of DMSO in the wells should be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Protocol 1: MTT Metabolic Viability Assay
This protocol is adapted from established methodologies.[11][12]
Caption: Principle of the MTT Assay for Cell Viability.
Step-by-Step Procedure:
-
Cell Seeding: Harvest cells using Trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in a complete growth medium and perform a cell count. Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) and seed 100 µL into each well of a 96-well plate.[8][13]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach and resume logarithmic growth.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).
-
Exposure: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[11]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the purple formazan crystals to form. The incubation time may need optimization depending on the cell type.[12]
-
Solubilization: Add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals.[11] Gently mix by pipetting or shaking the plate for 5-10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
Protocol 2: LDH Membrane Integrity Assay (Confirmatory)
This protocol is based on the principle of detecting LDH released from damaged cells.[8]
Caption: Principle of the LDH Assay for Cytotoxicity.
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol (Section 4.4).
-
Prepare Controls: Set up three essential controls as per the kit manufacturer's instructions:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Lysed untreated cells (using a lysis buffer provided in the kit).
-
Background: Medium only.
-
-
Supernatant Collection: After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.
-
LDH Reaction: Add the LDH reaction mixture from the kit (typically containing substrate, cofactor, and dye) to each well of the new plate containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[8]
Data Analysis & Interpretation
Calculating Percentage Viability
For the MTT assay, percentage viability is calculated relative to the vehicle control.
Formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
For the LDH assay, percentage cytotoxicity is calculated first, from which viability can be inferred.
Formula: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100 % Viability = 100 - % Cytotoxicity
Determining the IC50 Value
The IC50 (Inhibitory Concentration 50) is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[15] It is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism or Microsoft Excel.[16][17]
Table 1: Sample Data Presentation for IC50 Calculation (A549 Cells, 48h)
| Compound Conc. (µM) | Log(Concentration) | Mean Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | N/A | 1.250 | 100.0% |
| 0.1 | -1.0 | 1.215 | 97.2% |
| 1 | 0.0 | 1.050 | 84.0% |
| 5 | 0.7 | 0.688 | 55.0% |
| 10 | 1.0 | 0.438 | 35.0% |
| 50 | 1.7 | 0.150 | 12.0% |
| 100 | 2.0 | 0.088 | 7.0% |
| Calculated IC50 | ~6.5 µM |
Interpreting the Results
A potent and selective compound will exhibit a low IC50 value against the cancer cell line (e.g., A549) and a significantly higher IC50 value against the normal cell line (e.g., MRC-5). If the IC50 is never reached at the tested concentrations, it is reported as greater than the maximum dose tested.[15]
Troubleshooting
Table 2: Common Issues and Solutions in Cytotoxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High Background | Contamination (microbial); Phenol red in medium quenching fluorescence/absorbance.[18] | Use sterile technique; Use phenol red-free medium for the assay steps; Always include a "medium only" blank control. |
| Inconsistent Replicates | Uneven cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a single-cell suspension before seeding; Use a multi-channel pipette carefully; Avoid using the outermost wells of the plate. |
| Compound Interference | Compound is colored and absorbs at the assay wavelength; Compound reduces MTT non-enzymatically. | Run a control plate with the compound in cell-free medium to check for direct absorbance or chemical reduction of the assay reagent. |
| Low Signal in MTT Assay | Insufficient incubation time; Low cell number or low metabolic activity.[19] | Optimize incubation time with MTT reagent (2-4 hours is typical); Increase the number of cells seeded per well. |
| IC50 Varies Between Experiments | Differences in cell passage number or confluency; Variation in incubation times; Cell density affecting chemoresistance.[20] | Use cells within a consistent range of passage numbers; Standardize all incubation times precisely; Optimize and maintain a consistent seeding density. |
References
-
Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) Bookshelf URL: [Link]
-
Title: Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]
-
Title: Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]
-
Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: CLYTE URL: [Link]
-
Title: LDH cytotoxicity assay Source: Protocols.io URL: [Link]
-
Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
-
Title: Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]
-
Title: Cell Viability Assay | Essential Methods & Applications Source: baseclick GmbH URL: [Link]
-
Title: Cytotoxicity Assays – what your cells don't like Source: BMG Labtech URL: [Link]
-
Title: Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking Source: MDPI URL: [Link]
-
Title: What cell line should I choose for citotoxicity assays? Source: ResearchGate URL: [Link]
-
Title: Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects Source: ResearchGate URL: [Link]
-
Title: Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]
-
Title: How to Analyse MTT/MTS Assay Data and IC50 using Excel Source: YouTube URL: [Link]
-
Title: The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay... Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. clyte.tech [clyte.tech]
- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate synthesis.
Welcome to the dedicated technical support guide for the synthesis of Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common experimental challenges. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in the lab.
Overview of the Synthesis: The Hantzsch Thiazole Condensation
The synthesis of the target molecule, this compound, is most reliably achieved through the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-halocarbonyl compound with a thioamide.[1][2] For this specific target, the key reactants are 3-(benzyloxy)benzothioamide and an ethyl 2-halo-3-oxobutanoate derivative.
The reaction proceeds via a well-established mechanism involving nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2] Understanding this pathway is critical for diagnosing and resolving many of the issues that can arise during the experiment.
Figure 1: Simplified Hantzsch reaction mechanism for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials and how does their purity affect the reaction?
A1: The two critical starting materials are 3-(benzyloxy)benzothioamide and ethyl 2-bromo-3-oxobutanoate .
-
3-(benzyloxy)benzothioamide: The purity of the thioamide is paramount. It can be synthesized from the corresponding nitrile (3-(benzyloxy)benzonitrile) using reagents like Lawesson's reagent or sodium hydrosulfide. Incomplete conversion from the nitrile will introduce a non-reactive impurity that can complicate purification. The presence of residual base or sulfide salts can also catalyze side reactions.
-
Ethyl 2-bromo-3-oxobutanoate: This α-haloketone is a potent lachrymator and should be handled with care in a fume hood. It is susceptible to decomposition over time, releasing HBr. The presence of this acidic impurity can alter the reaction kinetics and promote unwanted side reactions. It is advisable to use freshly opened or purified (e.g., by distillation under reduced pressure) material.
Q2: Why is the choice of solvent important for this reaction?
A2: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
Protic Solvents (e.g., Ethanol, Isopropanol): These are the most common and often the best choice. They effectively dissolve both the thioamide and the haloketone, facilitating a homogenous reaction mixture. Ethanol is typically preferred due to its favorable boiling point for reflux conditions and ease of removal post-reaction.
-
Aprotic Solvents (e.g., DMF, Acetonitrile): While these can be used, they may lead to different reaction profiles. DMF, for instance, can accelerate the initial S-alkylation step but may also promote side reactions if the temperature is not carefully controlled.
The causality is linked to the stabilization of charged intermediates. Protic solvents can stabilize the transition states through hydrogen bonding, leading to a controlled reaction, which is often desirable for complex molecule synthesis.
Q3: Is a base or catalyst required for the Hantzsch synthesis?
A3: The Hantzsch synthesis can often proceed without an external catalyst, as the thioamide itself acts as a nucleophile.[3] However, the reaction can be sluggish. The addition of a non-nucleophilic weak base (e.g., sodium acetate, pyridine, or triethylamine) can be beneficial. The base neutralizes the HBr formed during the reaction, preventing potential acid-catalyzed decomposition of the starting materials or product. Catalysts like silica-supported tungstosilicic acid have also been reported to improve yields and reaction times in related syntheses, promoting greener conditions.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Figure 2: A logical workflow for troubleshooting common synthesis issues.
Problem 1: The reaction is not proceeding, or the yield is very low.
-
Potential Cause 1: Inactive Starting Materials. As discussed in the FAQ, the purity of the α-haloketone is critical. If it has decomposed, the reaction will not initiate. The thioamide may also be of poor quality.
-
Solution: Verify the purity of your starting materials via NMR or other appropriate analytical techniques. Use fresh reagents whenever possible.
-
-
Potential Cause 2: Insufficient Temperature. The dehydration step to form the aromatic ring requires energy.
-
Solution: Ensure your reaction is heated to an appropriate temperature. For ethanol, this typically means refluxing at ~78 °C. If you are running the reaction at room temperature, it may require significantly longer times (24-48 hours). Monitor progress by TLC.
-
-
Potential Cause 3: Premature Precipitation. If the product is insoluble in the reaction solvent, it may precipitate before the reaction is complete, potentially trapping starting materials.
-
Solution: If a precipitate forms early, take a small aliquot of the suspension, dissolve it in a suitable TLC solvent (like ethyl acetate), and check for the presence of starting materials. If they are present, consider using a solvent system that better solubilizes all components, or increase the reaction volume.
-
Problem 2: The reaction mixture is dark, and TLC shows multiple unidentified spots.
-
Potential Cause 1: Reaction Temperature is Too High. Excessive heat can cause decomposition of the thioamide and the α-haloketone, leading to complex side reactions and tar formation. The Hantzsch synthesis is often exothermic upon initiation.
-
Solution: Control the reaction temperature carefully. If refluxing, ensure smooth boiling. Consider adding the α-haloketone dropwise to the heated thioamide solution to better manage the initial exotherm.
-
-
Potential Cause 2: Stoichiometry Issues. Using a large excess of the α-haloketone can lead to the formation of dimeric or other side products.
-
Solution: Use a stoichiometry of approximately 1:1 or a slight excess (1.1 equivalents) of the thioamide.[2] This ensures the more reactive electrophile is consumed efficiently.
-
Problem 3: Purification by recrystallization is ineffective, or the product oils out.
-
Potential Cause: Persistent Impurities. The product may be contaminated with unreacted starting materials or structurally similar side products that co-crystallize or inhibit crystal formation.
-
Solution 1: Aqueous Workup. Before recrystallization, ensure a thorough aqueous workup is performed. Dissolve the crude material in a water-immiscible solvent like ethyl acetate and wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts like HBr. Follow with a brine wash to remove excess water.
-
Solution 2: Column Chromatography. If recrystallization fails, flash column chromatography is the most reliable method for purification. A gradient of ethyl acetate in hexanes is a good starting point for elution. The polarity can be adjusted based on TLC analysis.
-
Optimization & Protocols
Optimizing Reaction Parameters
For researchers aiming to maximize yield and purity, a systematic optimization of reaction parameters is recommended. The following table provides a logical framework for this process.
| Parameter | Condition 1 (Baseline) | Condition 2 (Alternative) | Condition 3 (Alternative) | Rationale & Key Insight |
| Solvent | Ethanol | Isopropanol | Acetonitrile | Ethanol is the standard choice. Isopropanol's higher boiling point may increase the rate. Acetonitrile offers an aprotic environment. |
| Temperature | Reflux (~78 °C) | 50 °C | Room Temp. | Reflux is fastest but risks decomposition. Lower temperatures can improve purity at the cost of reaction time. |
| Base (Optional) | None | Pyridine (1.2 eq) | NaOAc (1.5 eq) | A base neutralizes byproduct HBr, potentially preventing side reactions. Pyridine is a mild, soluble base; NaOAc is a heterogeneous alternative. |
| Reaction Time | 4 hours | 12 hours | 24 hours | Monitor by TLC. The reaction is often complete within 4-6 hours at reflux but may require >24 hours at room temperature. |
Detailed Experimental Protocol
Safety: This procedure involves lachrymatory and potentially toxic reagents. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
3-(benzyloxy)benzothioamide (1.0 eq)
-
Ethyl 2-bromo-3-oxobutanoate (1.05 eq)
-
Anhydrous Ethanol (approx. 0.1 M concentration)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
Procedure:
-
Setup: To a dry round-bottom flask, add 3-(benzyloxy)benzothioamide (1.0 eq) and anhydrous ethanol.
-
Dissolution: Stir the mixture at room temperature until the thioamide is fully dissolved.
-
Reactant Addition: Slowly add ethyl 2-bromo-3-oxobutanoate (1.05 eq) to the solution via syringe.
-
Heating: Heat the reaction mixture to reflux (approx. 78-80 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) every hour. A typical mobile phase is 30% ethyl acetate in hexanes. The product spot should be significantly less polar than the thioamide.
-
Workup (Once reaction is complete): a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in ethyl acetate. d. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2x), followed by a brine wash (1x). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: a. Recrystallization: Attempt recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. b. Column Chromatography: If recrystallization is unsuccessful, purify the crude material by flash column chromatography using a silica gel stationary phase and a hexanes/ethyl acetate gradient.
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]3]
-
Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. Retrieved from [Link]1]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]2]
-
Ghomi, J. S., & Ziarati, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(7), 1146. Available from: [Link]4]
-
Yogi, D., et al. (2014). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 26(3), 927-930. Available from: [Link]]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]]
Sources
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Thiazole synthesis [organic-chemistry.org]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or looking to optimize the synthesis of this and structurally related thiazole compounds. As a molecule of interest in medicinal chemistry, achieving a high yield of this target is crucial for advancing research and development efforts.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols based on established chemical principles and field-proven insights. Our goal is to empower you to overcome common synthetic challenges and improve the efficiency and reproducibility of your experiments.
Core Synthesis Overview: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2,4-disubstituted thiazole core of our target molecule is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide.[3][4] For the specific synthesis of this compound, the key starting materials are:
The reaction proceeds through an initial S-alkylation of the thioamide by ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3][4]
Caption: Hantzsch synthesis of the target thiazole.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common challenges encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the primary factors to investigate?
This is a common issue that can often be traced back to reagent quality or suboptimal reaction conditions.
A1: Systematic Troubleshooting for Low Conversion
-
Reagent Integrity is Paramount:
-
Ethyl Bromopyruvate Quality: This is a crucial, yet unstable, reactant. It is a lachrymator and can degrade upon storage, especially if exposed to moisture.[7] It is highly recommended to use freshly distilled or newly purchased ethyl bromopyruvate. If the reagent is old or has been improperly stored, its purity should be verified by ¹H NMR before use.
-
Thioamide Purity: The 3-(benzyloxy)benzothioamide should be pure. Impurities from its synthesis (e.g., residual amide or thionating agents like Lawesson's reagent) can interfere with the reaction.[8] Recrystallization of the thioamide may be necessary if its purity is in doubt.
-
-
Optimizing Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical.[9] Ethanol is a standard solvent for Hantzsch synthesis and generally provides good results. However, for less reactive substrates, a more polar aprotic solvent like N,N-dimethylformamide (DMF) can be beneficial, although it may require higher temperatures for product workup.
-
Temperature Control: While many Hantzsch reactions proceed at room temperature, heating is often required to drive the reaction to completion.[9] A modest temperature increase to 50-80 °C (refluxing ethanol) is a good starting point. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid excessive heating, which can lead to decomposition and the formation of dark, tarry byproducts.
-
Reaction Time: These reactions are typically complete within a few hours to 24 hours. Insufficient reaction time will naturally lead to low conversion. Monitor the disappearance of the limiting reagent (usually the ethyl bromopyruvate) by TLC.
-
Caption: Systematic approach to troubleshooting low yield.
Q2: My TLC shows multiple spots, and the crude product is difficult to purify. What are the likely side reactions?
The formation of byproducts is a frequent challenge, complicating purification and reducing the overall yield.
A2: Identifying and Mitigating Common Side Products
-
Self-Condensation of Ethyl Bromopyruvate: In the presence of a base or upon prolonged heating, ethyl bromopyruvate can self-condense, leading to a variety of oligomeric byproducts. This is why a controlled reaction temperature and avoiding unnecessarily strong bases are important.
-
Hydrolysis of the Ester Functional Group: If there is significant water in the reaction solvent or during the workup procedure, the ethyl ester of the product can hydrolyze to the corresponding carboxylic acid. This can be minimized by using anhydrous solvents and performing the workup under non-hydrolytic conditions.
-
Formation of Isomeric Byproducts: Although the reaction between a thioamide and ethyl bromopyruvate is generally regioselective, steric and electronic factors on the thioamide can sometimes lead to the formation of regioisomers.[6] For 3-(benzyloxy)benzothioamide, this is less of a concern, but it's a possibility to be aware of, especially if the reaction conditions are altered significantly.
-
Incomplete Dehydration: The final step of the Hantzsch synthesis is a dehydration reaction. If this step is incomplete, you may isolate the 4-hydroxy-4,5-dihydrothiazole intermediate. This can often be converted to the desired product by treatment with a mild acid during workup.
Frequently Asked Questions (FAQs)
-
What is the optimal stoichiometry for the reactants? A 1:1 molar ratio of 3-(benzyloxy)benzothioamide to ethyl bromopyruvate is typically effective. Using a slight excess (1.05 to 1.1 equivalents) of the thioamide is sometimes employed to ensure the complete consumption of the more valuable or unstable α-halocarbonyl component.
-
How can I prepare the starting material, 3-(benzyloxy)benzothioamide? This thioamide can be readily synthesized from the corresponding amide, 3-(benzyloxy)benzamide. The most common method is thionation using Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a dry, high-boiling solvent like toluene or dioxane.[8][10]
-
What analytical techniques are best for monitoring the reaction and characterizing the final product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for tracking the consumption of starting materials and the formation of the product.
-
Characterization: The structure of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. Mass spectrometry (LC-MS or HRMS) should be used to confirm the molecular weight, and Infrared (IR) spectroscopy can confirm the presence of key functional groups like the ester carbonyl.
-
Optimized Experimental Protocol
This protocol provides a robust starting point for achieving a high yield of the target compound.
Materials:
-
3-(Benzyloxy)benzothioamide (1.0 eq)
-
Ethyl bromopyruvate (1.05 eq)
-
Anhydrous Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexane
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(benzyloxy)benzothioamide in anhydrous ethanol (approximately 10 mL per gram of thioamide).
-
To this solution, add ethyl bromopyruvate dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor its progress by TLC (a typical mobile phase is 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The pure product is typically a white or off-white solid.[11]
Data Summary: Impact of Reaction Parameters
The following table summarizes how different variables can influence the reaction outcome. This is a general guide, and optimal conditions should be determined empirically.
| Parameter | Condition 1 | Expected Outcome | Condition 2 | Expected Outcome | Rationale |
| Solvent | Ethanol | Good yield, easy workup | DMF | Potentially higher yield for slow reactions | Polarity of solvent can influence reaction rate. |
| Temperature | Room Temp | Slower reaction, fewer byproducts | Reflux (78°C) | Faster reaction, potential for decomposition | Higher temp increases reaction rate but can promote side reactions.[9] |
| Workup | Water Wash Only | Risk of acidic product | NaHCO₃ Wash | Neutralizes HBr, prevents ester hydrolysis | A basic wash removes acidic byproducts and catalysts. |
References
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Bentham Science Publisher. (2022, May 17). Recent Development in the Synthesis of Thiazoles. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
-
Taylor & Francis Online. (2020, December 6). Review of the synthesis and biological activity of thiazoles. Retrieved from [Link]
-
World Journal of Research and Review. (n.d.). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Retrieved from [Link]
-
ResearchGate. (2022, August 10). (PDF) Recent Advances in The Synthesis of Thiazole Ring: Mini Review. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Synthesis of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5). (n.d.). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. (n.d.). Retrieved from [Link]
-
NIH. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Retrieved from [Link]
- Google Patents. (n.d.). CN104529935B - Method for synthesizing ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate.
-
ResearchGate. (n.d.). Regioselective N‐Alkylation of Ethyl 4‐Benzyloxy‐1,2,3‐triazolecarboxylate: A Useful Tool for the Synthesis of Carboxylic Acid Bioisosteres | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO2000026177A1 - Synthesis of ethyl bromopyruvate.
-
ChemRxiv. (n.d.). Contemporary Applications of Thioamides and Methods for their Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. Retrieved from [Link]
- Google Patents. (n.d.). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
-
ResearchGate. (2021, August 6). Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate | Request PDF. Retrieved from [Link]
-
ResearchGate. (2021, August 6). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]
- Google Patents. (n.d.). CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate.
-
ACS Publications. (n.d.). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate | Inorganic Chemistry. Retrieved from [Link]
-
Sci-Hub. (n.d.). Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate. Retrieved from [Link]
-
ResearchGate. (2021, August 6). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Retrieved from [Link]
-
Academia.edu. (n.d.). Synthesis of the Thiazole–Thiazoline Fragment of Largazole Analogues. Retrieved from [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. wjrr.org [wjrr.org]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Sci-Hub. Steric and Electronic Factors Influence Regio‐isomeric Thiazole Formations Between Substituted Benzothioamides and Ethyl Bromopyruvate / Journal of Heterocyclic Chemistry, 2013 [sci-hub.box]
- 7. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ethyl Thiazole-4-Carboxylate Esters
Welcome to the Technical Support Center for the purification of ethyl thiazole-4-carboxylate esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing upon established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve the desired purity for your downstream applications.
Introduction: The Challenge of Purity
Ethyl thiazole-4-carboxylate and its derivatives are key building blocks in medicinal chemistry and materials science.[1] Their synthesis, most commonly via the Hantzsch thiazole synthesis, can often lead to a variety of impurities that pose significant purification challenges.[2][3] These impurities can include unreacted starting materials, regioisomeric byproducts, and degradation products, all of which can interfere with subsequent reactions or biological assays. This guide will equip you with the knowledge to diagnose and resolve these common purification hurdles.
Troubleshooting Guide: From Crude Reality to Pure Product
This section addresses specific issues you may encounter during the purification of ethyl thiazole-4-carboxylate esters in a practical question-and-answer format.
Problem 1: My crude product is a dark, oily residue instead of a solid.
Why is this happening?
"Oiling out" is a common phenomenon in organic synthesis and can be particularly prevalent when impurities are present that depress the melting point of the desired product.[4] In the context of ethyl thiazole-4-carboxylate synthesis, an oily crude product can be attributed to several factors:
-
Residual Solvent: Incomplete removal of high-boiling point solvents (e.g., DMF, DMSO) used in the synthesis can result in an oily product.
-
Unreacted Starting Materials: The presence of unreacted α-halocarbonyl compounds or thioamides can lead to a complex, non-crystalline mixture.[5]
-
Side-Reaction Byproducts: The Hantzsch synthesis can generate various side products, which are often oily in nature.
-
Hygroscopic Impurities: Some impurities may absorb moisture from the atmosphere, leading to a sticky or oily appearance.
What can I do to fix it?
-
Thorough Solvent Removal: Ensure complete removal of the reaction solvent using a rotary evaporator, possibly with gentle heating. For high-boiling point solvents, a high-vacuum pump may be necessary. To aid in the removal of trace amounts of solvent, consider co-evaporation with a lower-boiling point solvent like toluene.[6]
-
Aqueous Work-up: Perform a liquid-liquid extraction to remove water-soluble impurities. Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash sequentially with a mild acid (e.g., dilute HCl) to remove any basic impurities, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, and finally with brine to remove residual water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.
-
Attempt to Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the oily residue. This "seed" crystal will act as a template for further crystallization.
-
Trituration: Add a small amount of a solvent in which your product is sparingly soluble (e.g., hexanes, diethyl ether). Stir the mixture vigorously with a spatula. This can sometimes wash away impurities and induce the product to solidify.
-
Problem 2: My product is persistently colored (yellow, brown, or black), even after initial work-up.
Why is this happening?
Color in organic compounds often arises from the presence of highly conjugated impurities, which absorb light in the visible region of the electromagnetic spectrum. These can be formed through:
-
Oxidative Degradation: Thiazole rings and other functionalities can be susceptible to oxidation, leading to the formation of colored byproducts.[7]
-
Polymerization: Side reactions can lead to the formation of polymeric, often intensely colored, materials.
-
Starting Material Impurities: The quality of your starting materials can significantly impact the color of your crude product.
What can I do to fix it?
-
Activated Carbon (Charcoal) Treatment: This is a classic and effective method for removing colored impurities.[7][8]
-
Protocol: Dissolve your crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-5% by weight of your product) to the hot solution. Caution: Add the charcoal cautiously to the hot solution to avoid bumping. It is often safer to cool the solution slightly before adding the charcoal and then reheating. Swirl the mixture for a few minutes. Perform a hot gravity filtration to remove the charcoal. The desired compound should remain in the filtrate, which should be significantly less colored.
-
-
Recrystallization: A carefully chosen recrystallization solvent can often leave colored impurities behind in the mother liquor.
-
Column Chromatography: If the colored impurities have a different polarity than your product, they can be separated by column chromatography. Highly colored, polar impurities will often remain at the top of the silica gel column.
Problem 3: Recrystallization is not working; either nothing crystallizes out, or the yield is very low.
Why is this happening?
Successful recrystallization relies on the principle that the desired compound is significantly more soluble in a hot solvent than in a cold solvent, while impurities remain soluble at all temperatures.[9][10] Common pitfalls include:
-
Incorrect Solvent Choice: The solvent may be too good (product remains soluble even when cold) or too poor (product does not dissolve even when hot).[10]
-
Too Much Solvent: Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to low or no crystal formation.[10]
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil.[1]
What can I do to fix it?
-
Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, and mixtures thereof) on a small scale. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[11]
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[10]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask during this process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]
-
If No Crystals Form:
-
Try scratching the inside of the flask with a glass rod.
-
Add a seed crystal.
-
If too much solvent was added, gently evaporate some of the solvent and allow the solution to cool again.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my ethyl thiazole-4-carboxylate synthesis?
The impurity profile largely depends on the synthetic route. For the common Hantzsch synthesis, you should be aware of:
-
Unreacted Starting Materials: Ethyl bromopyruvate (or a related α-halo ketone/ester) and the thioamide reactant.
-
Thioamide Self-Condensation Products: Thioamides can react with themselves under certain conditions.
-
Regioisomers: If an unsymmetrical α-halo ketone is used with a substituted thioamide, the formation of regioisomers is possible.[12]
-
Hydrolysis Product: The corresponding thiazole-4-carboxylic acid can be formed if water is present during the reaction or work-up, especially under acidic or basic conditions.[13][14]
Q2: How can I best monitor the purity of my product during the purification process?
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for quickly assessing the purity of your fractions during column chromatography and for tracking the progress of your purification. A single spot on a TLC plate (ideally in multiple solvent systems) is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase such as a water/acetonitrile or water/methanol gradient is often effective for analyzing thiazole derivatives.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques for structural elucidation and can also be used to identify and quantify impurities if their signals do not overlap with those of the product.
Q3: What are some recommended solvent systems for column chromatography of ethyl thiazole-4-carboxylate?
The polarity of ethyl thiazole-4-carboxylate is moderate. A good starting point for column chromatography on silica gel would be a mixture of a non-polar solvent and a moderately polar solvent. Common systems include:
-
Hexanes/Ethyl Acetate
-
Dichloromethane/Methanol (with a small percentage of methanol)
The optimal ratio should be determined by TLC analysis. Aim for an Rf value of 0.2-0.4 for your product to ensure good separation.
Q4: My purified product degrades over time. How can I improve its stability?
Ethyl thiazole-4-carboxylate esters can be susceptible to hydrolysis, particularly in the presence of acid or base.[15][16][17] To enhance stability:
-
Storage Conditions: Store the purified product in a cool, dry, and dark place. An inert atmosphere (e.g., under argon or nitrogen) can also be beneficial.
-
Avoid Extreme pH: Ensure that the final product is free from any acidic or basic residues from the purification process.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product and a few drops of a test solvent. Observe the solubility at room temperature. If it is insoluble, heat the test tube gently in a sand bath or with a heat gun. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Use the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase for your separation using TLC.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more polar solvent if necessary, followed by adsorption onto a small amount of silica gel) and carefully load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Methods for a Typical Crude Ethyl Thiazole-4-Carboxylate Synthesis
| Purification Method | Typical Purity Before | Typical Purity After | Advantages | Disadvantages |
| Recrystallization | 85-90% | >98% | Simple, scalable, cost-effective | Can have lower yield, dependent on finding a suitable solvent |
| Column Chromatography | 85-90% | >99% | High resolution, can separate closely related impurities | More time-consuming, requires larger volumes of solvent, can be less scalable |
Visualization
Diagram 1: General Synthesis and Potential Impurity Formation
Caption: Hantzsch synthesis pathway and potential impurities.
Diagram 2: Purification Workflow Decision Tree
Caption: Decision tree for purification strategy.
References
- U.S. Patent 2,744,938, issued May 8, 1956.
- Jasperse, J.
-
PubChem. Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. [Link]
- University of Colorado Boulder, Department of Chemistry.
-
LibreTexts Chemistry. 3.6F: Troubleshooting. [Link]
- Centurion University of Technology and Management. Thiazole. CUTM Courseware.
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
- University of California, Los Angeles, Department of Chemistry and Biochemistry.
-
Kamkhede, D. B., et al. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Reddit. Purification of oily products in industrial chemistry. r/OrganicChemistry. [Link]
-
Kamkhede, D.B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]
-
Selva, C., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. RSC Medicinal Chemistry. [Link]
-
Biotage. How can I remove color from my reaction product?[Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Oily/Foaming Compounds. [Link]
-
Wang, P., et al. (2005). Identification of a trace colored impurity in drug substance by preparative liquid chromatography and mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Creative Bioarray. Decolorization Protocol. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
ResearchGate. Why do I obtain an oily mixture from my organic reaction?[Link]
-
Reddit. What exactly are colored impurities? r/chemhelp. [Link]
-
ChemHelpASAP. why do organic impurities always seem to be orange, yellow, or brown? YouTube. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. [Link]
-
Organic Chemistry Portal. Ester to Acid. [Link]
-
Okoro, C. O., et al. (1990). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
U.S. Environmental Protection Agency. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
-
Madhavi, B. B., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical Research. [Link]
-
ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis. [Link]
-
Murariu, M., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. [Link]
-
Al-Ostath, A., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Scribd. Hantzsch Thiazole Synthesis 2010. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: A Guide to the Scale-Up Synthesis of Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of scaling up this important chemical synthesis.
Introduction
This compound is a key intermediate in the development of various pharmaceutical compounds. Its synthesis, typically achieved via the Hantzsch thiazole synthesis, involves the condensation of an α-haloester with a thioamide. While the reaction is generally robust on a lab scale, scaling up production can introduce a host of challenges that can impact yield, purity, and overall process efficiency. This guide will provide practical, experience-driven advice to overcome these hurdles.
Troubleshooting Guide: Common Scale-Up Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles and practical experience.
Issue 1: Low or Inconsistent Product Yield
Question: We are experiencing significantly lower yields than expected, or the yield varies drastically between batches. What are the likely causes and how can we improve this?
Answer: Low and inconsistent yields during the scale-up of the Hantzsch thiazole synthesis are often multifactorial. Here’s a breakdown of potential causes and their remedies:
-
Purity of Starting Materials: On a larger scale, the impact of impurities in your starting materials, 3-(benzyloxy)benzothioamide and ethyl 2-chloroacetoacetate, is magnified.
-
3-(benzyloxy)benzothioamide: Incomplete thionation of the corresponding benzamide can leave unreacted starting material, which will not participate in the thiazole ring formation. Ensure the thioamide is of high purity, which can be confirmed by melting point and NMR spectroscopy.
-
Ethyl 2-chloroacetoacetate: This reagent can degrade upon storage, releasing HCl, which can catalyze side reactions. It is advisable to use freshly distilled or high-purity commercial-grade reagent. A technical guide to its synthesis is available for further reference[1].
-
-
Reaction Conditions:
-
Temperature Control: The Hantzsch synthesis is exothermic. Inadequate heat dissipation in a large reactor can lead to localized "hot spots," promoting the formation of byproducts and degradation of the desired product. Ensure efficient stirring and use a reactor with adequate cooling capacity. A gradual increase in temperature after the initial exothermic reaction can help drive the reaction to completion.
-
Solvent Selection: The choice of solvent is critical. While ethanol is commonly used, on a larger scale, solvents like isopropanol or acetonitrile might offer better solubility for the starting materials and product, potentially improving reaction rates and yield.
-
-
Reaction Stoichiometry: While a 1:1 molar ratio of the reactants is theoretically required, a slight excess of the more stable and less expensive reagent, typically the α-haloester, can be used to ensure complete conversion of the valuable thioamide. However, a large excess should be avoided as it can complicate purification.
Issue 2: Formation of Significant Impurities
Question: Our crude product analysis (TLC, HPLC) shows several significant impurities that are difficult to remove. What are these impurities and how can we minimize their formation?
Answer: The formation of impurities is a common challenge in scaling up organic reactions. In this specific synthesis, you should be aware of the following potential byproducts:
-
Unreacted Starting Materials: As mentioned, this is a common issue. Optimizing reaction time and temperature can help push the reaction to completion. Monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction endpoint.
-
Side Products from Ethyl 2-chloroacetoacetate: This reagent can undergo self-condensation or react with the solvent, especially at elevated temperatures. Maintaining a controlled temperature profile is key to minimizing these side reactions.
-
Debenzylation Product: The benzyloxy protecting group can be susceptible to cleavage under certain conditions. While generally stable under the mild conditions of the Hantzsch synthesis, prolonged reaction times at high temperatures or the presence of acidic impurities could lead to the formation of the corresponding phenol. If this is observed, it is crucial to control the reaction temperature and ensure the absence of strong acids. The deprotection of benzyl ethers is a well-documented process that can occur under various conditions[2].
-
Hydrolysis of the Ethyl Ester: If water is present in the reaction mixture, especially under basic or acidic conditions, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Using anhydrous solvents and reagents is essential to prevent this.
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted 3-(benzyloxy)benzothioamide | Incomplete reaction | Increase reaction time, slight excess of ethyl 2-chloroacetoacetate, ensure adequate mixing. |
| Unreacted Ethyl 2-chloroacetoacetate | Incomplete reaction | Increase reaction time, ensure adequate mixing. |
| Self-condensation of Ethyl 2-chloroacetoacetate | High reaction temperature | Maintain strict temperature control, especially during initial addition. |
| Ethyl 2-(3-hydroxyphenyl)thiazole-4-carboxylate | Cleavage of benzyl group | Avoid high temperatures and acidic conditions. |
| 2-(3-(Benzyloxy)phenyl)thiazole-4-carboxylic acid | Hydrolysis of ethyl ester | Use anhydrous solvents and reagents. |
Issue 3: Difficulties in Product Isolation and Purification
Question: We are struggling with the purification of the final product. Crystallization is not straightforward, and column chromatography is not ideal for large quantities. What are the best practices for purification at scale?
Answer: Purification is a critical step in any synthesis, and its difficulty often increases with scale. Here are some strategies for purifying this compound:
-
Work-up Procedure: A well-designed work-up is the first line of defense against purification challenges. After the reaction is complete, quenching with a mild base, such as a saturated aqueous solution of sodium bicarbonate, can neutralize any acidic byproducts[3]. This is followed by extraction with a suitable organic solvent like ethyl acetate. Washing the organic layer with brine helps to remove water and some water-soluble impurities.
-
Crystallization/Recrystallization: This is the most desirable method for purification at scale due to its cost-effectiveness and efficiency.
-
Solvent Screening: A systematic screening of solvents is crucial. A good crystallization solvent will dissolve the product at an elevated temperature but have low solubility at room temperature or below. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, often gives better results than a single solvent.
-
Seeding: If you have a small amount of pure product, using it to seed the supersaturated solution can induce crystallization and often leads to the formation of larger, purer crystals.
-
-
Slurry Washing: If direct crystallization is challenging, you can purify the crude solid by slurrying it in a solvent that dissolves the impurities but not the desired product. Hexanes or diethyl ether can be effective for removing less polar impurities.
-
Column Chromatography: While not ideal for very large scales, flash column chromatography can be a viable option for intermediate quantities. Optimizing the solvent system on a small scale using TLC is essential to ensure good separation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the Hantzsch thiazole synthesis?
A1: The Hantzsch thiazole synthesis proceeds through a well-established mechanism. It begins with a nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the α-haloester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Hantzsch Thiazole Synthesis Mechanism.
Q2: What are the optimal reaction conditions for this synthesis?
A2: The optimal conditions can vary depending on the scale and specific equipment used. However, a good starting point for a lab-scale synthesis that can be adapted for scale-up is as follows:
-
Solvent: Anhydrous ethanol or isopropanol.
-
Temperature: The reaction is often initiated at room temperature and then gently heated to reflux (around 70-80 °C) for several hours.
-
Reaction Time: Typically 2-6 hours, but should be monitored by TLC or HPLC.
Q3: Are there any specific safety precautions to consider for this reaction at scale?
A3: Yes, several safety precautions are crucial when scaling up this synthesis:
-
Exothermic Reaction: Be prepared for an initial exotherm upon mixing the reactants. Ensure the reactor's cooling system is operational and can handle the heat load. Add the α-haloester portion-wise to control the initial reaction rate.
-
Ventilation: The reaction may produce volatile and potentially harmful byproducts. Conduct the reaction in a well-ventilated area, such as a fume hood or a properly equipped production bay.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of 3-(Benzyloxy)benzothioamide
This protocol describes the conversion of 3-(benzyloxy)benzonitrile to the corresponding thioamide using sodium hydrosulfide.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 3-(benzyloxy)benzonitrile and ethanol.
-
Addition of Reagent: While stirring, add a solution of sodium hydrosulfide hydrate in water portion-wise.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and then recrystallize from ethanol to obtain pure 3-(benzyloxy)benzothioamide.
Protocol 2: Scale-Up Synthesis of this compound
This protocol provides a general procedure for the synthesis of the target compound.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and a nitrogen inlet, charge 3-(benzyloxy)benzothioamide and anhydrous ethanol.
-
Reagent Addition: While stirring, add ethyl 2-chloroacetoacetate dropwise at a rate that maintains the internal temperature below 40 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 3-5 hours. Monitor the reaction by HPLC until the starting thioamide is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture.
Caption: Scale-Up Synthesis Workflow.
References
-
National Center for Biotechnology Information. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]
-
ResearchGate. Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. [Link]
- Google Patents. Processes for preparing thiazole carboxylic acids.
-
ResearchGate. Regioselective N‐Alkylation of Ethyl 4‐Benzyloxy‐1,2,3‐triazolecarboxylate: A Useful Tool for the Synthesis of Carboxylic Acid Bioisosteres. [Link]
-
PrepChem. (1) Synthesis of 3-Benzyloxyiodobenzene. [Link]
-
Organic Chemistry Portal. Benzyl Ethers. [Link]
- Google Patents.
-
PubMed. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. [Link]
-
ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. [Link]
-
National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
- Google Patents. Preparation method of 3-cyano-4-isobutoxy-thiobenzamide.
-
ResearchGate. Synthesis, antioxidant, antimicrobial and antiviral docking studies of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates. [Link]
-
ResearchGate. What is an easy method for the deprotection of Benzoyl group?. [Link]
-
Common Organic Chemistry. Benzyl Protection. [Link]
-
MDPI. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. [Link]
-
SciELO México. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species. [Link]
-
National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]
-
PubMed. Synthesis and in Silico Docking Studies of Ethyl 2-(2-Arylidene-1-alkylhydrazinyl)thiazole-4-carboxylates as Antiglycating Agents. [Link]
-
Technical Disclosure Commons. Process for the preparation of 3-cyano-4-isobutoxybenzothiamide. [Link]
-
PubMed. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. [Link]
-
ResearchGate. Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]
-
ResearchGate. Hantzsch thiazole synthesis. [Link]
-
PrepChem. Synthesis of Ethyl 2-anilinothiazole-4-carboxylate. [Link]
-
Georganics. Ethyl 2-aminothiazole-4-carboxylate. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
-
PubMed. Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. [Link]
-
YouTube. Make Ethyl Chloroacetate Synthesis with Dean Stark. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
-
Bentham Science Publisher. Recent Development in the Synthesis of Thiazoles. [Link]
Sources
Technical Support Center: Solubility Enhancement for Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate
Welcome to the technical support center for Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility challenges encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound when I dilute my DMSO stock solution into aqueous assay buffer. What is the likely cause?
A1: This is a common issue for lipophilic compounds. While no direct experimental LogP value for this specific molecule is readily available, its structure, containing a thiazole ring, a benzyloxy group, and a phenyl ring, suggests poor aqueous solubility. A structurally similar compound, 2-(3-methoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester, has a predicted XLogP3 of 2.99540, indicating a tendency to partition into lipids rather than water[1]. When a concentrated DMSO stock is introduced into an aqueous environment, the compound can rapidly come out of solution as the DMSO concentration drops, leading to precipitation.
Troubleshooting Workflow for Compound Precipitation
Caption: Decision tree for troubleshooting compound precipitation.
Q2: What is the recommended starting solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution. Thiazole derivatives often show good solubility in DMSO[2][3][4][5]. It is an amphiphilic solvent, making it effective for dissolving a wide range of compounds[6]. However, it's crucial to be aware that some 2-aminothiazoles have shown instability in DMSO at room temperature over time[6]. Therefore, it is best practice to prepare fresh stock solutions or store aliquots at -80°C to minimize degradation[7].
Q3: What are the best practices for storing my stock solution to maintain its integrity?
A3: To preserve the integrity of your compound, once dissolved in DMSO, it is advisable to aliquot the stock solution into single-use volumes and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[7]. It is critical to avoid repeated freeze-thaw cycles, as this can lead to precipitation and degradation of the compound[7][8][9].
Troubleshooting Guides
Issue 1: My compound precipitates even at low concentrations in my cell-based assay, potentially causing cytotoxicity.
Underlying Cause: The transition from a high-DMSO environment to the aqueous, high-salt content of cell culture media can cause the compound to crash out of solution. This can lead to inaccurate concentration-response curves and non-specific toxicity[10].
Solutions:
-
Step-wise Dilution: When preparing your working solution, perform serial dilutions in your cell culture medium. This gradual decrease in DMSO concentration can help maintain solubility[7].
-
Co-Solvents: The use of a co-solvent can help to increase the solubility of poorly soluble drugs[11][12][13][14].
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions[15][16][17][18][19].
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility[20][21][22][23][24].
Comparative Table of Solubilization Strategies
| Method | Mechanism of Action | Typical Concentration | Advantages | Considerations |
| Co-solvents (e.g., Ethanol, PEG 400) | Reduces the polarity of the aqueous solvent system.[11] | 1-10% (v/v) | Simple to implement, cost-effective. | Can have cytotoxic effects at higher concentrations.[11] |
| Surfactants (e.g., Tween® 80, Pluronic® F-68) | Forms micelles to encapsulate the hydrophobic compound.[16] | Above Critical Micelle Concentration (CMC) | Effective at low concentrations. | Can interfere with some assays and affect cell membranes.[18] |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes with the drug molecule.[20][24] | 1-10 mM | Low cytotoxicity, can improve bioavailability.[20][21] | Can interact with other components in the assay medium.[22] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 10-30 minutes with intermittent vortexing or sonication[10][25].
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use vials and store at -80°C[7].
Protocol 2: Step-wise Dilution for Cell-Based Assays
-
Thaw a single-use aliquot of your 10 mM DMSO stock solution.
-
Prepare an intermediate dilution series in DMSO if necessary.
-
For the final working concentrations, add a small volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium. It is crucial to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity[7].
-
Gently mix the working solution by inverting the tube or pipetting slowly. Avoid vigorous vortexing, which can induce precipitation.
-
Add the final working solution to your cells immediately after preparation.
Workflow for Preparing Working Solutions
Sources
- 1. echemi.com [echemi.com]
- 2. Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-5-thiazolecarboxylate | 160844-75-7 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. emulatebio.com [emulatebio.com]
- 11. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
- 14. pnrjournal.com [pnrjournal.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detergents for Protein Solubilization | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. asianpharmtech.com [asianpharmtech.com]
- 19. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Synthesis of Thiazole Derivatives
Welcome to the technical support center for optimizing the microwave-assisted synthesis of thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of microwave chemistry to accelerate their discovery and development workflows. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing evidence-based solutions and explaining the scientific principles behind them.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the setup and foundational principles of microwave-assisted thiazole synthesis.
Q1: Why should I use microwave synthesis for thiazole derivatives over conventional heating?
A: Microwave-assisted synthesis offers several distinct advantages over traditional convective heating methods. The primary benefits include dramatic reductions in reaction time (from hours to minutes), often leading to higher product yields and improved purity profiles.[1][2] This is because microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating that can minimize the formation of thermal decomposition byproducts often seen with prolonged heating.[3]
Q2: What is the most critical parameter to control in a microwave-assisted reaction?
A: While power, time, and pressure are all important, temperature is arguably the most critical parameter to control for reproducibility and safety. The reaction rate is highly dependent on temperature. It is crucial to use a dedicated laboratory microwave reactor with accurate internal temperature monitoring (via fiber-optic probe or IR sensor) rather than a domestic microwave oven. This ensures that you are controlling the actual reaction temperature and not just the power output, preventing thermal runaway and decomposition of sensitive reagents.
Q3: How do I select an appropriate solvent for my reaction?
A: Solvent selection is pivotal. The ideal solvent should not only be suitable for the reaction chemistry (i.e., solubilizing reactants) but also possess a high dielectric constant or loss tangent to efficiently absorb microwave energy.
-
High-Microwave Absorbers: Alcohols (Methanol, Ethanol), DMF, DMSO, and NMP are excellent choices. For instance, in many Hantzsch thiazole syntheses, ethanol or methanol provides a balance of good microwave absorption and appropriate boiling point, often leading to high yields in short times.[1][4]
-
Low-Microwave Absorbers: Solvents like toluene, THF, and dioxane are poor absorbers.[1] Reactions in these solvents may heat slowly or require the addition of a "susceptor" (a small amount of a highly absorbing, inert material like silicon carbide or a polar co-solvent) to reach the target temperature.
Q4: Is it safe to run reactions in sealed vessels under pressure?
A: Yes, when using appropriate equipment and following safety protocols. Modern laboratory microwave reactors are designed with robust, pressure-rated sealed vessels and multiple safety features, including automated pressure monitoring and emergency venting.[5] Running reactions in a sealed vessel allows you to heat the solvent far above its atmospheric boiling point, which can dramatically accelerate the reaction. For example, a reaction in ethanol (boiling point 78 °C) can be safely heated to 120-150 °C, significantly shortening the required reaction time. Always ensure your vessel is not filled more than the manufacturer's recommended maximum volume to allow for thermal expansion and pressure changes.
Troubleshooting Guide: From Low Yields to Impurities
This section provides a systematic approach to diagnosing and solving common experimental problems.
Problem 1: Low or No Product Yield
Potential Cause A: Incorrect Temperature or Time
-
Causality: Every reaction has an optimal temperature range. If the temperature is too low, the activation energy barrier is not overcome efficiently, resulting in a slow or stalled reaction. Conversely, if the temperature is too high, reactants or the desired product may decompose.
-
Solution:
-
Systematic Optimization: Perform a series of small-scale scouting reactions, varying the temperature in 10-20 °C increments (e.g., 80 °C, 100 °C, 120 °C) while keeping the time constant (e.g., 10 minutes).
-
Time Course Study: Once an optimal temperature is found, vary the reaction time (e.g., 5, 10, 20, 30 minutes) to find the point of maximum conversion without significant byproduct formation.[1]
-
Monitor Pressure: Ensure the pressure inside the vessel is increasing as expected with temperature. A lack of pressure buildup could indicate a leak in the vessel seal.
-
Potential Cause B: Poor Solvent Choice
-
Causality: As discussed in the FAQs, a solvent that poorly absorbs microwave radiation will not heat the reaction mixture efficiently. This can lead to incomplete reactions even if the set temperature is high.
-
Solution:
-
Switch to a Polar, High-Boiling Solvent: If you are using a non-polar solvent like toluene, switch to ethanol, DMF, or a similar polar alternative.
-
Use a Co-solvent: If the primary solvent is required for solubility reasons, add a small percentage (5-10%) of a polar co-solvent like ethanol to improve the overall dielectric properties of the mixture.
-
Consult Literature: Review published procedures for similar thiazole syntheses to see which solvents have proven successful.[1][4]
-
Problem 2: Significant Impurity or Side-Product Formation
Potential Cause A: Overheating or "Hot Spots"
-
Causality: Excessive temperature can promote alternative reaction pathways or cause decomposition. Inefficient stirring in the microwave vessel can lead to localized "hot spots" where the temperature is much higher than the sensor reading, causing degradation.
-
Solution:
-
Reduce Temperature: Lower the reaction temperature by 10-20 °C and increase the reaction time to compensate.
-
Ensure Proper Stirring: Always use a properly sized magnetic stir bar and ensure it is spinning vigorously throughout the reaction. This is critical for uniform temperature distribution.
-
Use "Ramp to Temperature" Mode: Program the microwave to ramp the temperature up over a few minutes rather than applying full power immediately. This allows for more controlled and even heating.
-
Potential Cause B: Incorrect Stoichiometry or Reactant Quality
-
Causality: The classic Hantzsch thiazole synthesis involves the condensation of an α-haloketone and a thioamide-containing compound (like thiourea).[6] If the α-haloketone is impure or has started to decompose, it can lead to a host of side reactions. Similarly, an incorrect molar ratio of reactants can leave unreacted starting materials or promote the formation of undesired products.
-
Solution:
-
Verify Reactant Purity: Check the purity of your starting materials (especially the α-haloketone) by NMR or LC-MS before use.
-
Optimize Stoichiometry: While a 1:1 ratio is often the starting point, it can be beneficial to use a slight excess (1.1-1.2 equivalents) of the more stable or less expensive reagent, such as thiourea.[2]
-
Add a Mild Base: For syntheses that produce acidic byproducts (e.g., HBr or HCl), the inclusion of a non-nucleophilic base like pyridine or DIPEA can neutralize the acid and prevent it from catalyzing side reactions or degrading the product.
-
Problem 3: Poor Reproducibility or Scalability Issues
Potential Cause A: Inconsistent Reaction Volume or Vessel Size
-
Causality: The microwave field distribution and heating efficiency can vary with the volume of the reaction mixture and the size/shape of the vessel. A reaction optimized in a 10 mL vessel may not behave identically in a 20 mL vessel or when the volume is halved.
-
Solution:
-
Maintain Consistent Volume: When running comparative experiments, keep the reaction volume as consistent as possible.
-
Re-optimize for Scale-up: When scaling up, do not assume the optimized small-scale conditions will translate directly. It is often necessary to re-optimize temperature and time. For significant scale-up (e.g., from milligrams to multiple grams), specialized large-batch microwave reactors or flow chemistry systems may be required.[5]
-
Potential Cause B: Misinterpretation of Power vs. Temperature Control
-
Causality: Running a reaction in "power control" mode is less reproducible than "temperature control." In power control, the microwave delivers a constant amount of energy, but the final temperature can vary depending on the solvent, vessel, and reaction volume.
-
Solution:
-
Always Use Temperature Control: For reproducible results, always program your reactions to be controlled by the internal temperature sensor. This ensures the reaction mixture reaches and maintains the desired temperature, regardless of other variables.
-
Visualized Workflows and Protocols
General Workflow for Microwave-Assisted Synthesis
The following diagram outlines the standard workflow for setting up and executing a microwave-assisted synthesis experiment.
Caption: Standard workflow for microwave synthesis.
Troubleshooting Decision Tree
Use this diagram to diagnose common issues systematically.
Caption: Decision tree for troubleshooting synthesis.
Data Summary & Example Protocol
Table 1: Optimization of a Hantzsch Thiazole Synthesis
The following table, adapted from literature data, illustrates a typical optimization process for the reaction between an α-haloketone and a thiourea derivative.[1]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Toluene | 110 | 30 | Trace |
| 2 | THF | 100 | 30 | Trace |
| 3 | Acetonitrile | 100 | 15 | 55 |
| 4 | Ethanol | 120 | 15 | 79 |
| 5 | Ethanol | 120 | 30 | 85 |
| 6 | Methanol | 90 | 15 | 71 |
| 7 | Methanol | 90 | 30 | 95 |
As shown, a polar solvent like methanol or ethanol is essential for high yield. A systematic variation of time and temperature in methanol identified the optimal conditions (Entry 7).[1]
Example Protocol: Microwave-Assisted Synthesis of a 2-Amino-4-phenylthiazole Derivative
This protocol is a representative example based on common literature procedures.[2][7]
Materials:
-
2-Bromo-1-phenylethanone (α-bromoacetophenone) (1.0 mmol, 199 mg)
-
Thiourea (1.2 mmol, 91 mg)
-
Ethanol (3 mL)
-
10 mL pressure-rated microwave reaction vessel with a magnetic stir bar
Procedure:
-
Preparation: Add 2-bromo-1-phenylethanone, thiourea, and a magnetic stir bar to the 10 mL microwave reaction vessel.
-
Solvent Addition: Add 3 mL of ethanol to the vessel.
-
Sealing: Securely cap the vessel using the appropriate torque tool to ensure a proper seal.
-
Microwave Parameters: Place the vessel in the microwave reactor cavity. Set the following parameters:
-
Control Mode: Temperature
-
Target Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10 minutes
-
Stirring: High
-
Maximum Power: 200 W (or as appropriate for your reactor)
-
-
Reaction Execution: Start the program. The instrument will automatically heat the vessel to 120 °C and hold it for 10 minutes.
-
Cooling: After the hold time is complete, the instrument's cooling system (e.g., compressed air) will cool the vessel to below 50 °C.
-
Work-up: Once cooled, carefully open the vessel in a fume hood. Pour the reaction mixture into 20 mL of cold water, which should cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 2-amino-4-phenylthiazole product.
-
Purification & Analysis: If necessary, recrystallize the product from ethanol. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.
References
-
Tehrani, M. B., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. Available at: [Link]
-
Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. jusst.org. Available at: [Link]
-
Gudipati, R., et al. (2020). Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. Taylor & Francis Online. Available at: [Link]
-
RSC Advances. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Royal Society of Chemistry. Available at: [Link]
-
Bargiggia, F. O., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogen. rjpbcs.com. Available at: [Link]
Sources
- 1. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jusst.org [jusst.org]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. rjpbcs.com [rjpbcs.com]
Technical Support Center: Synthesis of Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate
Welcome to the dedicated support center for the synthesis of Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this specific chemical synthesis. Our goal is to empower you with the expertise to minimize impurities and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter. Each issue is analyzed from a mechanistic perspective, providing a clear rationale for the proposed solutions.
Issue 1: Persistent Yellow or Brown Discoloration in the Final Product
Question: My final product, which should be a white or off-white solid, is consistently a yellow or brown oil/solid, even after column chromatography. What is the likely cause and how can I fix it?
Answer: This is a common issue often attributed to several factors, primarily the formation of chromophoric impurities or degradation of the starting materials or product.
-
Causality: The primary suspect is often the thioamide intermediate, which can be prone to oxidation and decomposition, especially under prolonged heating or exposure to air. Thioamides can form colored byproducts. Another possibility is the presence of unreacted ethyl bromopyruvate, which can polymerize or react with other species to form colored compounds. Finally, trace amounts of impurities in the starting 3-(benzyloxy)benzaldehyde can also contribute to discoloration.
-
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of your 3-(benzyloxy)benzaldehyde and ethyl bromopyruvate. It is advisable to use freshly distilled or purified reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the thioamide intermediate.
-
Temperature Control: Carefully control the reaction temperature. Overheating can lead to the decomposition of both the thioamide and the final thiazole product.
-
Work-up Procedure: During the work-up, a wash with a mild reducing agent solution, such as sodium bisulfite, can help to remove some colored impurities.
-
Recrystallization: If column chromatography is insufficient, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be highly effective in removing colored impurities.
-
Issue 2: Presence of Unreacted 3-(benzyloxy)benzaldehyde in the Final Product
Question: My NMR analysis shows a significant peak corresponding to the aldehyde proton of 3-(benzyloxy)benzaldehyde in my purified product. How can I improve the conversion rate or remove this impurity?
Answer: Incomplete conversion of the starting aldehyde to the thioamide, or incomplete reaction of the thioamide to form the thiazole, are the root causes.
-
Causality: The formation of the thioamide from the aldehyde is a critical step. If this reaction is not driven to completion, the unreacted aldehyde will be carried through the synthesis. Subsequently, in the thiazole formation step, if the stoichiometry is off or the reaction conditions are not optimal, the thioamide may not fully react.
-
Troubleshooting Steps:
-
Thioamide Formation: Ensure the complete conversion of the aldehyde to the thioamide. This can be monitored by TLC or ¹H NMR. If the conversion is low, consider increasing the reaction time or the amount of the sulfur source (e.g., Lawesson's reagent).
-
Stoichiometry: Carefully check the stoichiometry of the reactants for the thiazole formation. A slight excess of the ethyl bromopyruvate can sometimes be used to ensure the complete consumption of the thioamide.
-
Purification Strategy: If unreacted aldehyde persists, it can often be removed during the work-up. A wash with a saturated sodium bisulfite solution will form a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.
-
Issue 3: Low and Inconsistent Yields
Question: I am experiencing significant variability in my reaction yields, often much lower than reported in the literature. What are the critical parameters I need to control more tightly?
Answer: Low and inconsistent yields in Hantzsch thiazole synthesis often point to issues with reagent quality, reaction conditions, or product isolation.
-
Causality: The Hantzsch synthesis can be sensitive to several factors. The quality of the ethyl bromopyruvate is crucial, as it can degrade upon storage. The choice of solvent and base is also critical, as they can influence the reaction rate and the formation of side products. Product loss during work-up and purification is another common cause of low yields.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
-
Actionable Recommendations:
| Parameter | Recommendation | Rationale |
| Ethyl Bromopyruvate | Use freshly opened or distilled reagent. Store under nitrogen in a refrigerator. | This reagent is a lachrymator and is sensitive to moisture and light, which can lead to decomposition and lower reactivity. |
| Solvent | Anhydrous ethanol or THF are commonly used. Ensure the solvent is dry. | Water can hydrolyze the ethyl bromopyruvate and interfere with the reaction. |
| Temperature | Maintain a consistent temperature, typically reflux. | Fluctuations in temperature can lead to the formation of side products and incomplete reactions. |
| pH Control | The reaction is often carried out in the presence of a mild base like pyridine or triethylamine. | The base scavenges the HBr formed during the reaction, driving the equilibrium towards the product. |
| Product Isolation | Minimize the number of transfer steps. Ensure complete extraction from the aqueous phase. | Mechanical losses during work-up can significantly impact the final yield. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Hantzsch thiazole synthesis for this specific molecule?
A1: The synthesis of this compound via the Hantzsch method involves two key stages:
-
Formation of the Thioamide: The starting material, 3-(benzyloxy)benzaldehyde, is first converted into the corresponding thioamide, 3-(benzyloxy)benzothioamide. This is typically achieved by reacting the aldehyde with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide.
-
Thiazole Ring Formation: The thioamide then undergoes a cyclocondensation reaction with ethyl bromopyruvate. The mechanism proceeds as follows:
-
The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the ethyl bromopyruvate, displacing the bromide ion.
-
The resulting intermediate then undergoes cyclization, where the nitrogen atom attacks the carbonyl carbon of the former pyruvate moiety.
-
A subsequent dehydration step leads to the formation of the aromatic thiazole ring.
Caption: Simplified Hantzsch thiazole synthesis mechanism.
-
Q2: Are there alternative purification methods to silica gel column chromatography?
A2: Yes, while column chromatography is the most common method, other techniques can be employed, especially if issues with product stability on silica are observed.
-
Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is crucial. A good starting point is to try solvent systems like ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Preparative HPLC: For very high purity requirements, such as for analytical standards or final drug compounds, preparative High-Performance Liquid Chromatography (HPLC) can be used. This method offers superior separation but is more expensive and time-consuming for large quantities.
-
Trituration: If the impurities are significantly more soluble in a particular solvent than your product, you can wash the crude solid product with that solvent (trituration). This can be a quick way to remove minor impurities.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all expected protons and their chemical environment. Look for the characteristic thiazole proton singlet, the aromatic protons from the benzyloxy and phenyl groups, and the ethyl ester protons.
-
¹³C NMR: Will confirm the presence of all expected carbon atoms.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the compound by measuring the area of the product peak relative to any impurity peaks.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity for a solid compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
3-(benzyloxy)benzaldehyde
-
Lawesson's Reagent
-
Toluene, anhydrous
-
Ethyl bromopyruvate
-
Ethanol, anhydrous
-
Pyridine
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
Part A: Synthesis of 3-(benzyloxy)benzothioamide
-
To a solution of 3-(benzyloxy)benzaldehyde (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the thioamide.
Part B: Synthesis of this compound
-
Dissolve the 3-(benzyloxy)benzothioamide (1.0 eq) in anhydrous ethanol.
-
Add ethyl bromopyruvate (1.1 eq) to the solution.
-
Add pyridine (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
References
Validation & Comparative
A Senior Application Scientist's Guide to Validating Novel Anticancer Compounds In Vivo: A Comparative Analysis of Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The journey from a promising molecule to a potential clinical candidate is a rigorous path defined by sequential validation. After demonstrating efficacy in vitro, the crucible of in vivo testing determines the true potential of a novel anticancer agent. This guide provides a comprehensive framework for validating the anticancer activity of a novel thiazole derivative, Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate, using a comparative approach against a standard-of-care therapeutic.
The thiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives showing potent anticancer activity by targeting a variety of proteins and enzymes.[1] Compounds containing this moiety have been shown to interfere with cancer cell signaling pathways, induce apoptosis, and inhibit cell proliferation.[2] Given this precedent, a novel compound like this compound warrants thorough in vivo investigation. This guide uses a breast cancer xenograft model as an illustrative example, a common and well-characterized system for preclinical drug evaluation.[3][4]
The Rationale for In Vivo Validation
While in vitro assays provide essential preliminary data on a compound's cytotoxicity, they cannot replicate the complex microenvironment of a tumor within a living organism. In vivo studies are indispensable for evaluating a drug's:
-
Pharmacokinetics (PK): How the compound is absorbed, distributed, metabolized, and excreted. Poor bioavailability can render a potent in vitro compound ineffective in vivo.[5]
-
Pharmacodynamics (PD): The relationship between drug concentration and its effect on the tumor and the host.
-
Efficacy in a Biological System: Assessing tumor growth inhibition in the context of host-tumor interactions.[6]
-
Toxicity and Safety Profile: Identifying potential adverse effects on vital organs and determining a therapeutic window.[7][8][9]
Transitioning a compound from the bench to preclinical animal models is a critical go/no-go decision point in the drug development pipeline.[6]
Experimental Design: A Head-to-Head Comparison
To objectively assess the efficacy of this compound (referred to as "Test Compound"), it is crucial to compare it against both a negative control (vehicle) and a clinically relevant positive control. For a breast cancer model, Paclitaxel , a standard chemotherapeutic agent, serves as an excellent benchmark.[10][11][12]
Proposed Model: MDA-MB-231 Human Breast Cancer Xenograft
The MDA-MB-231 cell line is a well-established model for triple-negative breast cancer (TNBC), an aggressive subtype with limited targeted therapies.[13] The use of immunodeficient mice (e.g., BALB/c nude or NOD/SCID) is required to prevent rejection of the human tumor cells.[14]
Experimental Workflow Diagram
The following diagram outlines the critical steps of the in vivo study, from initial cell culture to final data analysis.
Caption: Workflow for in vivo validation of a test compound.
Detailed Experimental Protocol
This protocol provides a self-validating system with clear steps and justifications.
3.1. Animal Model and Husbandry
-
Species: Female BALB/c nude mice, 6-8 weeks old.
-
Justification: Athymic nude mice lack a functional thymus and cannot mount a T-cell-mediated immune response, preventing the rejection of human tumor xenografts.[14] Females are typically used for breast cancer models.
-
Housing: Sterile, temperature-controlled environment with a 12-hour light/dark cycle. Provide autoclaved food and water ad libitum. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
3.2. Tumor Cell Implantation
-
Cell Preparation: Culture MDA-MB-231 cells in appropriate media until they reach ~80% confluency.
-
Harvesting: Trypsinize, wash, and resuspend cells in sterile phosphate-buffered saline (PBS). Perform a cell count using a hemocytometer and assess viability with Trypan Blue. Viability should be >95%.
-
Injection Suspension: Prepare a final suspension of 5 x 10⁶ viable cells in 100 µL of a 1:1 mixture of PBS and Matrigel.
-
Implantation: Anesthetize the mouse. Subcutaneously inject the 100 µL cell suspension into the right flank of each mouse.[15]
3.3. Monitoring and Group Assignment
-
Tumor Measurement: Begin measuring tumors three times weekly once they become palpable. Use digital calipers to measure the length (a) and width (b).
-
Volume Calculation: Calculate tumor volume using the formula: V = (a * b²) * 0.5.[16]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomly assign mice into three groups (n=8 per group) to ensure a similar mean tumor volume across all groups at the start of treatment.
3.4. Dosing and Administration
-
Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO in saline) intraperitoneally (i.p.) daily. This group establishes the baseline tumor growth rate.
-
Group 2 (Test Compound): Administer this compound at a predetermined dose (e.g., 50 mg/kg), formulated in the vehicle, i.p. daily. The dose is typically determined from prior maximum tolerated dose (MTD) studies.
-
Group 3 (Positive Control): Administer Paclitaxel at 10 mg/kg, i.p., twice weekly.[10] This dosing schedule is established to be effective in preclinical models.[10]
-
Duration: Continue treatment for 21 days.
Data Collection and Comparative Analysis
4.1. Primary Efficacy Endpoint: Tumor Growth Inhibition (TGI)
The primary measure of efficacy is the inhibition of tumor growth compared to the vehicle control group.[17]
Tumor Growth Inhibition (TGI) Calculation: TGI (%) is calculated at the end of the study (Day 21) using the formula: TGI (%) = [1 - (ΔT / ΔC)] * 100 Where:
-
ΔT = Change in mean tumor volume of the treated group (Final - Initial)
-
ΔC = Change in mean tumor volume of the control group (Final - Initial)[18]
Illustrative Data Presentation:
The following tables present hypothetical but realistic data to demonstrate how results should be structured for clear comparison.
Table 1: Comparative Tumor Volume Over Time
| Day | Vehicle Control (mm³) (Mean ± SEM) | Test Compound (50 mg/kg) (mm³) (Mean ± SEM) | Paclitaxel (10 mg/kg) (mm³) (Mean ± SEM) |
|---|---|---|---|
| 0 | 125 ± 10 | 126 ± 11 | 124 ± 9 |
| 7 | 350 ± 25 | 245 ± 20 | 180 ± 15 |
| 14 | 780 ± 50 | 410 ± 35 | 250 ± 22 |
| 21 | 1500 ± 110| 650 ± 60 | 340 ± 30 |
Table 2: Summary of Efficacy and Toxicity Endpoints (Day 21)
| Parameter | Vehicle Control | Test Compound (50 mg/kg) | Paclitaxel (10 mg/kg) |
|---|---|---|---|
| Initial Tumor Volume (mm³) | 125 | 126 | 124 |
| Final Tumor Volume (mm³) | 1500 | 650 | 340 |
| Tumor Growth Inhibition (TGI) | - | 61.8% | 84.4% |
| Final Mean Body Weight Change (%) | +2.5% | -1.5% | -8.0% |
| Treatment-Related Deaths | 0/8 | 0/8 | 1/8 |
4.2. Secondary Endpoints: Toxicity and Safety
Toxicity is a critical factor in evaluating the therapeutic potential of a new compound.[19]
-
Body Weight: Monitor and record the body weight of each animal three times per week. A weight loss exceeding 15-20% is a common indicator of significant toxicity and may require euthanasia.
-
Clinical Observations: Daily checks for signs of distress, such as lethargy, ruffled fur, or abnormal posture.
-
Terminal Analysis: At the end of the study, major organs (liver, kidney, spleen) can be harvested for histopathological analysis to identify any tissue damage.[8]
Mechanistic Insights: Potential Signaling Pathways
Thiazole derivatives often exert their anticancer effects by modulating key signaling pathways.[1] A plausible target is the PI3K/Akt/mTOR pathway , which is frequently over-activated in many cancers, including breast cancer, and plays a crucial role in cell proliferation, survival, and resistance to therapy.[20][21][22][23][24]
Sources
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 5. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Assessing Safety and Toxicology - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 9. Read "Toxicity Testing for Assessment of Environmental Agents: Interim Report" at NAP.edu [nationalacademies.org]
- 10. Paclitaxel Chemotherapy Elicits Widespread Brain Anisotropy Changes in a Comprehensive Mouse Model of Breast Cancer Survivorship: Evidence From In Vivo Diffusion Weighted Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Breast cancer response to paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Albumin Nanoparticles as Multifunctional Carriers for Advanced Therapeutics | MDPI [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 16. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- 20. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 22. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 24. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
Topic: Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate vs. Standard of Care in MCF-7 Cells
An In-Depth Comparative Guide for Drug Development Professionals
This guide offers a technical comparison between the investigational compound Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate and the standards of care for estrogen receptor-positive (ER+) breast cancer, using the MCF-7 cell line as a model system. We will dissect the mechanistic rationale, present comparative experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
Section 1: Scientific Rationale and Mechanistic Overview
The MCF-7 cell line is the most widely studied in vitro model for luminal A ER+ breast cancer, the most common subtype of the disease.[1][2] Its dependence on estrogen for proliferation makes it an ideal system for evaluating therapies that target the estrogen signaling axis. The current standards of care primarily exploit this dependency.
The Standard of Care: Targeting the Estrogen Receptor
Endocrine therapy remains the cornerstone of treatment for ER+ breast cancer.[3] The two principal classes of drugs used, exemplified by Tamoxifen and Fulvestrant, act directly on the estrogen receptor (ERα).
-
Tamoxifen (A Selective Estrogen Receptor Modulator - SERM): Tamoxifen functions as a competitive antagonist of ERα in breast tissue.[4] It binds to the receptor, preventing the natural ligand, estradiol, from binding and inducing a conformational change. This blocks the transcription of estrogen-responsive genes responsible for cell proliferation.[5] However, its partial agonist activity in other tissues can lead to side effects, and resistance is a significant clinical challenge.[6]
-
Fulvestrant (A Selective Estrogen Receptor Degrader - SERD): Fulvestrant represents a more advanced approach. It is a pure ER antagonist that not only blocks receptor function but also induces its ubiquitination and subsequent degradation by the proteasome.[7][8][9] This dual action of blocking and eliminating the receptor results in a more profound and sustained inhibition of estrogen signaling.[8][10] Fulvestrant is effective in some cases of Tamoxifen-resistant cancer.[7]
Caption: Fig. 1: Mechanisms of Tamoxifen (blocking) and Fulvestrant (blocking & degradation).
This compound: A Novel Approach
The thiazole heterocyclic scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with potent anticancer activity.[11] The rationale for investigating this compound is based on the potential of this class of compounds to induce cytotoxicity through ER-independent mechanisms, thereby offering a strategy to overcome endocrine resistance. Studies on similar thiazole derivatives suggest that their anticancer effects in MCF-7 cells may involve the inhibition of critical cellular pathways or the induction of apoptosis, potentially through targeting key kinases or other proteins involved in cell survival.[12][13]
Section 2: Comparative Performance Analysis
The ultimate measure of a compound's potential is its performance in head-to-head comparisons against established therapies. The data presented here is synthesized from published results for the standard of care and representative data for novel thiazole derivatives to provide a clear comparative framework.
Quantitative Data Summary
| Metric | Ethyl 2-(3-benzyloxy)phenyl)thiazole-4-carboxylate (Representative) | Tamoxifen | Fulvestrant |
| Potency (IC50 in MCF-7) | ~ 8-12 µM | ~ 5-15 µM | ~ 0.29 nM[14][15] |
| Primary Mechanism | Apoptosis Induction / Kinase Inhibition (Putative) | ERα Antagonism[4] | ERα Antagonism & Degradation[8][9] |
| Effect on Cell Cycle | G2/M Arrest (Common for cytotoxic agents) | G0/G1 Arrest[16] | G0/G1 Arrest[15] |
| Apoptosis Induction | Strong induction via intrinsic pathways | Moderate induction[16][17] | Strong induction |
Field-Proven Insights: The most striking difference lies in the IC50 values. While Fulvestrant demonstrates exceptionally high potency due to its direct, high-affinity interaction with the ER, many novel cytotoxic agents like the representative thiazole compound show activity in the low micromolar range. The key advantage of such a compound would not be superior potency to Fulvestrant, but rather its efficacy in a setting where the ER is no longer a viable target (i.e., in resistant cancers). Furthermore, the induction of G2/M arrest by the thiazole compound, as opposed to the G0/G1 arrest caused by endocrine therapies, strongly indicates a distinct, non-ER-mediated mechanism of action.
Section 3: Essential Experimental Protocols
Reproducibility is the bedrock of scientific trustworthiness. The following protocols are standard, self-validating systems for assessing anticancer activity in vitro.[18][19]
Core Workflow: From Cell Culture to Data
The overall experimental process follows a logical sequence designed to assess cytotoxicity and begin to probe the mechanism of action.
Caption: Fig. 2: General workflow for in vitro compound evaluation.
Protocol: Cell Viability Assessment (MTT Assay)
Causality: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which is proportional to the number of living cells.[20][21] It is a robust and high-throughput method for determining a compound's IC50 value.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of each compound (this compound, Tamoxifen, Fulvestrant) at various concentrations in complete medium.
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X compound solutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.
Protocol: Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Causality: This technique uses fluorescent probes to provide quantitative data on cell death and cell cycle distribution. For apoptosis, Annexin V (binds to phosphatidylserine on early apoptotic cells) and Propidium Iodide (PI, a DNA stain that only enters cells with compromised membranes) are used to differentiate cell populations. For cell cycle, PI staining of DNA content distinguishes cells in G0/G1, S, and G2/M phases.
Caption: Fig. 3: Quadrant principle of Annexin V/PI flow cytometry for apoptosis.
Step-by-Step Methodology:
-
Cell Treatment: Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of each compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached with trypsin, neutralized, and then combined with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension and wash the pellet twice with ice-cold PBS.
-
Staining (Apoptosis): Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Staining (Cell Cycle): Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate overnight at -20°C. Wash with PBS and then resuspend in a solution containing RNase A and PI.
-
Data Acquisition: Analyze the stained cells on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Analysis: Use appropriate software to quantify the percentage of cells in each quadrant (for apoptosis) or each phase of the cell cycle.
Section 4: Conclusion and Strategic Implications
This comparative analysis reveals a clear divergence in strategy. While the standard of care, particularly Fulvestrant, offers exceptional, targeted potency against ER-dependent MCF-7 cells, its efficacy is confined to the estrogen signaling pathway.
The investigational compound, This compound , represents a mechanistically distinct approach. Its cytotoxic effects, likely driven by apoptosis induction and G2/M arrest, suggest an ER-independent mechanism. This is a critical feature for a developmental drug candidate, as it holds the potential to:
-
Overcome Endocrine Resistance: It may be effective against tumors that have developed resistance to Tamoxifen or Fulvestrant.
-
Offer Combination Therapy: Its distinct mechanism could be synergistic when combined with standard endocrine therapies, potentially lowering required doses and delaying the onset of resistance.
Future Directions: The logical next steps for this thiazole compound involve comprehensive target deconvolution studies to identify its precise molecular target(s) and subsequent validation in in vivo xenograft models, including models of acquired endocrine resistance.
References
-
Bross, P. F., Cohen, M. H., Williams, G. A., & Pazdur, R. (2003). FDA drug approval summaries: fulvestrant. The Oncologist, 8(6), 583-587. [Link]
-
Zhang, G. J., Kim, H. J., Kim, S. H., Park, B. S., & Lee, S. J. (2017). Tamoxifen promotes apoptosis and inhibits invasion in estrogen-positive breast cancer MCF-7 cells. Oncology Letters, 14(3), 3567-3573. [Link]
-
Howell, A. (2004). Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action. British journal of cancer, 90 Suppl 1(Suppl 1), S2–S6. [Link]
-
Asadi, M., Etemad-Moghadam, S., Alaee, M., & Zare, K. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in pharmaceutical sciences, 13(4), 306–314. [Link]
-
Gazina, E. V., Khairullina, A. R., & Mingaleeva, R. N. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Sovremennye tehnologii v medicine, 12(2), 99-110. [Link]
-
Hiscox, S., Barrett-Lee, P., & Nicholson, R. I. (2017). Endocrine Therapy of Estrogen Receptor-Positive Breast Cancer Cells: Early Differential Effects on Stem Cell Markers. Frontiers in endocrinology, 8, 203. [Link]
-
Van Tonder, A., & Steenkamp, V. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 031-035. [Link]
-
Nguyen, T. H. T., Le, T. V., Huynh, T. N. C., & Thai, K. M. (2019). Synthesis and Cytotoxic Activity against K562 and MCF7 Cell Lines of Some N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Compounds. ChemistrySelect, 4(33), 9789-9794. [Link]
-
Williams, C. M., Kemerer, T. N., & Russell, D. H. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(27), 17743–17753. [Link]
-
Faghih, Z., Shahlaei, M., Shokoohinia, Y., Khodarahmi, G., & Sakhteman, A. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Pharmaceutical chemistry journal, 56(2), 162–171. [Link]
-
Shang, Y. (2006). Tamoxifen-Induced Rapid Death of MCF-7 Breast Cancer Cells Is Mediated via Extracellularly Signal-Regulated Kinase Signaling and Can Be Abrogated by Estrogen. Endocrinology, 147(8), 3905–3915. [Link]
-
Synapse. (2024). What is the mechanism of Fulvestrant? Retrieved from Patsnap Synapse. [Link]
-
Hollestelle, A., & Schoonen, W. G. (2017). Establishment of a normal-derived estrogen receptor-positive cell line comparable to the prevailing human breast cancer subtype. Oncotarget, 8(11), 17381–17395. [Link]
-
ResearchGate. (n.d.). In-vitro anticancer activity of few plant extracts against MCF-7, MDA-MB468 and MDA-MB231 cell lines. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Certain Benzothiazole Derivatives Against Human MCF-7 Cancer Cell Line. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Tamoxifen Response in MCF-7 Cell Line?. Retrieved from ResearchGate. [Link]
-
Levenson, A. S., & Jordan, V. C. (1997). MCF-7: the first hormone-responsive breast cancer cell line. Cancer research, 57(15), 3071–3078. [Link]
-
Wakeling, A. E., Dukes, M., & Bowler, J. (1991). A potent specific pure antiestrogen with clinical potential. Cancer research, 51(15), 3867–3873. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Shawer, T. Z. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. Molecules, 29(4), 794. [Link]
-
O'Neil, M. (2025). After Two Decades, Potential New Standard of Care for Early-Stage Breast Cancer Emerges. Oncology Times, 47(23), 1, 6-7. [Link]
-
Ghavami, S., Yeganeh, B., Zeki, L., & Hashemi, M. (2018). Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing. Frontiers in genetics, 9, 396. [Link]
-
Dr Matt & Dr Mike. (2018, February 14). Tamoxifen - Mechanism of Action [Video]. YouTube. [Link]
-
Bhat, F. A., Sharmila, G., & Balakrishnan, S. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 58-62. [Link]
Sources
- 1. oncotarget.com [oncotarget.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Endocrine Therapy of Estrogen Receptor-Positive Breast Cancer Cells: Early Differential Effects on Stem Cell Markers [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Current medical treatment of estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 9. Estrogen Down-regulator Fulvestrant Potentiates Antitumor Activity of Fluoropyrimidine in Estrogen-responsive MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. japsonline.com [japsonline.com]
- 21. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Selectivity of Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate as a Novel 15-PGDH Inhibitor
This guide provides a comprehensive framework for evaluating the selectivity of the novel chemical entity, Ethyl 2-(3-(benzyloxy)phenyl)thiazole-4-carboxylate. While the thiazole-4-carboxylate scaffold is prevalent in medicinal chemistry, appearing in compounds targeting a range of proteins from kinases to microbial enzymes, this document will focus on a robust methodology to characterize its potential as a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2][3]
15-PGDH is the primary enzyme responsible for the catabolism and inactivation of prostaglandin E2 (PGE2).[4] Inhibition of 15-PGDH elevates local PGE2 levels, a mechanism with significant therapeutic promise for tissue regeneration, such as in inflammatory bowel disease or hematopoietic stem cell transplantation. However, achieving therapeutic benefit hinges on the inhibitor's selectivity. Off-target activity could lead to unforeseen side effects, confounding research results and jeopardizing clinical potential.[5][6]
This guide outlines the critical experimental path, from primary target validation to broad selectivity profiling, necessary to build a comprehensive understanding of the compound's specificity.
Primary Target Validation: Potency at 15-PGDH
The foundational step is to quantify the compound's inhibitory activity against its intended target, human 15-PGDH. A fluorometric biochemical assay is a robust and high-throughput method for this determination. The assay measures the enzymatic conversion of NAD+ to NADH, which produces a fluorescent signal, allowing for precise measurement of enzyme activity.[4][7]
Experimental Protocol: 15-PGDH Fluorometric Inhibition Assay
-
Reagent Preparation :
-
Assay Buffer : Prepare a buffer of 50 mM Tris-HCl, pH 7.5.
-
15-PGDH Enzyme : Reconstitute recombinant human 15-PGDH to a stock concentration of 1 mg/mL in assay buffer and prepare working dilutions.
-
Substrate/Cofactor Mix : Prepare a 2X working solution containing 20 µM PGE2 (substrate) and 500 µM NAD+ (cofactor) in assay buffer.
-
Test Compound : Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
-
Assay Procedure (96-well format) :
-
Add 2 µL of the diluted test compound or DMSO (vehicle control) to appropriate wells.
-
Add 48 µL of the 15-PGDH enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 50 µL of the 2X Substrate/Cofactor mix to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 445 nm) every 60 seconds for 30 minutes.[4][7]
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V) for each well from the linear phase of the fluorescence curve.
-
Normalize the velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The Selectivity Profiling Workflow
A potent inhibitor is only as valuable as it is selective. The following workflow is designed to systematically challenge the compound against logically chosen off-targets to build a robust selectivity profile.
Caption: Fig 1. A logical workflow for assessing inhibitor selectivity.
Counter-Screening Against Related Enzyme Superfamilies
To ensure the compound's activity is not due to a general interaction with dehydrogenases, it is critical to test it against other enzymes from the same superfamily that utilize similar cofactors (NAD+/NADH).
A. Lactate Dehydrogenase (LDH)
LDH is a ubiquitous cytosolic enzyme. Inhibition is generally undesirable and indicates a lack of specific recognition of the 15-PGDH active site.
-
Protocol: LDH Colorimetric Assay : This assay follows the reduction of a tetrazolium salt (INT) to a colored formazan product, driven by NADH produced by LDH activity.
-
Prepare reagents: LDH enzyme, NAD+/lactate substrate mix, and the test compound dilutions.
-
Pre-incubate the LDH enzyme with the test compound for 15 minutes.
-
Initiate the reaction by adding the substrate mix.
-
After 30 minutes, measure absorbance at 490 nm.
-
Calculate percent inhibition relative to controls to determine the LDH IC50.
-
B. Aldehyde Dehydrogenase (ALDH)
ALDHs are a family of enzymes critical for detoxifying aldehydes.[8] Off-target inhibition could have toxicological consequences.
-
Protocol: ALDH Colorimetric Assay : This assay is analogous to the 15-PGDH assay but uses acetaldehyde as the substrate and measures the reduction of a formazan reagent by the resulting NADH.[8][9]
-
Prepare reagents: ALDH enzyme, NAD+/acetaldehyde substrate mix, and test compound dilutions.
-
Pre-incubate the ALDH enzyme with the test compound.
-
Initiate the reaction with the substrate mix.
-
Measure the absorbance increase at 565 nm over time.
-
Calculate the reaction rate and determine the ALDH IC50.
-
Profiling Against Pathway-Associated Targets
Since 15-PGDH inhibition is intended to modulate prostaglandin levels, it is imperative to confirm that the compound does not also inhibit the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis.
COX-1 and COX-2
COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible during inflammation. Non-selective COX inhibition is the mechanism of many NSAIDs. Unintended COX inhibition by our test compound would confound any interpretation of its biological effects.
-
Protocol: COX-1/COX-2 Colorimetric Inhibitor Screening Assay : This assay measures the peroxidase component of COX activity. The peroxidase catalyzes the oxidation of a chromogenic substrate (TMB) by PGG2, producing a colorimetric signal.
-
Use purified, isolated COX-1 and COX-2 enzymes in separate assays.
-
Pre-incubate the enzyme with the test compound or a known control (e.g., Celecoxib for COX-2).[10]
-
Initiate the reaction by adding arachidonic acid.
-
After a brief incubation, add the chromogenic substrate and measure absorbance at 650 nm.
-
Determine the IC50 for each isozyme.
-
Cellular Target Engagement and Downstream Effects
Biochemical potency must translate to a functional effect in a cellular context. A cell-based assay confirms that the compound can penetrate the cell membrane and engage its target to produce the desired downstream biological outcome: an increase in PGE2 levels.
Caption: Fig 2. Site of action for a selective 15-PGDH inhibitor.
Protocol: Cellular PGE2 Accumulation Assay
-
Cell Culture : Seed a suitable cell line (e.g., A549 lung carcinoma cells, which express 15-PGDH) in a 24-well plate and grow to confluence.
-
Compound Treatment : Treat the cells with increasing concentrations of the test compound for a defined period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Supernatant Collection : After incubation, carefully collect the cell culture supernatant.
-
PGE2 Quantification : Measure the concentration of PGE2 in the supernatant using a commercially available Prostaglandin E2 ELISA kit.[11][12][13] These kits are competitive immunoassays that provide high sensitivity and specificity.
-
Data Analysis : Plot the measured PGE2 concentration against the logarithm of the compound concentration. Fit the data to determine the EC50, the concentration at which the compound produces 50% of its maximal effect on PGE2 levels.
Data Summary and Interpretation
The ultimate goal is to quantify the selectivity of the compound. This is typically expressed as a "selectivity ratio" or "selectivity index," calculated by dividing the IC50 for an off-target by the IC50 for the primary target. A higher ratio indicates greater selectivity.
Table 1: Hypothetical Selectivity Profile of this compound
| Target | Assay Type | IC50 / EC50 (nM) | Selectivity Index (vs. 15-PGDH) |
| 15-PGDH (Primary) | Biochemical | 15 | - |
| Lactate Dehydrogenase A | Biochemical | > 10,000 | > 667-fold |
| Aldehyde Dehydrogenase 1A1 | Biochemical | > 10,000 | > 667-fold |
| COX-1 | Biochemical | 8,500 | 567-fold |
| COX-2 | Biochemical | 6,200 | 413-fold |
| PGE2 Accumulation | Cell-Based | 45 | - |
Interpretation: The hypothetical data in Table 1 illustrates the profile of a highly desirable compound. It is potent against its primary target (15-PGDH IC50 = 15 nM) and shows a clear dose-dependent effect in a cellular context (EC50 = 45 nM). Crucially, it displays over 400-fold selectivity against all tested off-targets. This robust selectivity profile provides strong evidence that the compound's biological effects are mediated through the specific inhibition of 15-PGDH, making it a valuable tool for further research and a promising candidate for therapeutic development.
References
-
Al-Jaidi, B. A., et al. (2020). Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1483-1490. Available at: [Link]
-
Aliabadi, A., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. Available at: [Link]
-
Babu, N. S., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5983. Available at: [Link]
-
BioAssay Systems. Aldehyde Dehydrogenase Inhibitor Screening Services. Available at: [Link]
-
Kuna, S., et al. (2024). Design and synthesis of novel thiazole–benzimidazole hybrids as antimicrobial agents. Arkivoc, 2024(8), 202412324. Available at: [Link]
-
Promega Connections. (2025). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Available at: [Link]
-
RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. Available at: [Link]
-
Schepartz, A. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLoS Biology, 13(2), e1002084. Available at: [Link]
-
Tai, H. H. (1976). Enzymatic synthesis of (15s)-[15-3h]prostaglandins and their use in the development of a simple and sensitive assay for 15-hydroxyprostaglandin dehydrogenase. Biochemistry, 15(21), 4586-4592. Available at: [Link]
-
Tigno-Aranjuez, J. T., et al. (2010). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. Bioorganic & Medicinal Chemistry, 18(15), 5565-5571. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. caymanchem.com [caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arborassays.com [arborassays.com]
- 12. revvity.com [revvity.com]
- 13. raybiotech.com [raybiotech.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
